(+)-Allylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNNWFKQCKFSDK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54594-06-8 | |
| Record name | (+)-Allylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis and Derivatization Methodologies for D Allylglycine and Its Analogues
Stereochemical Preparation Methods
The controlled synthesis of specific stereoisomers of allylglycine is crucial for its application in pharmaceuticals and biochemical studies. Various methods have been developed to achieve high enantioselectivity for both D- and L-alpha-amino acids.
General Highly Enantioselective Catalytic Synthesis of D and L Alpha-Amino Acids
The catalytic enantioselective synthesis of α-amino acids is a field of intense research interest. nih.govnih.gov Traditional approaches such as the Strecker reaction, alkylation of glycine (B1666218) derivatives, and hydrogenation of N-acyl-aminoacrylic acids have limitations. nih.govnih.gov A more recent and versatile approach involves the catalytic asymmetric vinylation of aldehydes to produce allylic alcohols. nih.govorganic-chemistry.org These alcohols are then converted to allylic amines through an Overman rearrangement, and subsequent oxidative cleavage of the amine yields the desired α-amino acid with high enantiomeric excess. nih.govorganic-chemistry.org
Phase-transfer catalysis (PTC) has also emerged as a powerful tool for the enantioselective synthesis of α-amino acids. jst.go.jp This method often utilizes chiral catalysts derived from Cinchona alkaloids to facilitate the alkylation of achiral Schiff base esters of glycine. jst.go.jp
A notable example of achieving high enantioselectivity is the alkylation of a chiral Schiff base derived from glycine tert-butyl ester and (1S, 2S, 5S)-2-hydroxypinan-3-one. jst.go.jp This method has been successfully applied to the synthesis of D-α-amino acid derivatives. jst.go.jp
| Method | Key Features | Chiral Source/Catalyst |
| Catalytic Asymmetric Vinylation | Vinylation of aldehydes to allylic alcohols, followed by Overman rearrangement and oxidative cleavage. | Chiral catalysts for vinylation. |
| Phase-Transfer Catalysis (PTC) | Alkylation of achiral glycine Schiff base esters. | Chiral Cinchona alkaloid-derived catalysts. |
| Chiral Auxiliary | Alkylation of a chiral Schiff base from glycine tert-butyl ester. | (1S, 2S, 5S)-2-hydroxypinan-3-one. |
Overman'snih.govnih.gov-Sigmatropic Rearrangement in Allylic Amine and Amino Acid Synthesis
The Overman rearrangement is a nih.govnih.gov-sigmatropic rearrangement that converts allylic alcohols into allylic trichloroacetamides via an imidate intermediate. wikipedia.orgnrochemistry.com This reaction is a cornerstone in the synthesis of allylic amines, which are valuable precursors to a wide range of natural and unnatural amino acids. wikipedia.org Discovered by Larry Overman, this rearrangement is diastereoselective and can be catalyzed by salts of mercury(II) or palladium(II). wikipedia.orgthermofisher.com
The process begins with the deprotonation of an allylic alcohol, which then reacts with trichloroacetonitrile (B146778) to form a trichloroacetimidate (B1259523). nrochemistry.com This intermediate then undergoes the sigmatropic rearrangement to yield the allylic trichloroacetamide. nrochemistry.com The resulting allylic amine can then be transformed into the corresponding amino acid. wikipedia.org The Overman rearrangement has been instrumental in the total synthesis of various complex molecules, including sphingofungin E. thermofisher.com
| Step | Description |
| 1 | Deprotonation of the allylic alcohol. |
| 2 | Formation of the allylic trichloroacetimidate by reaction with trichloroacetonitrile. |
| 3 | nih.govnih.gov-Sigmatropic rearrangement to form the allylic trichloroacetamide. |
| 4 | Hydrolysis of the amide to yield the allylic amine. |
Oxidative Cleavage of Allylic Amines for Amino Acid Production
Following the synthesis of enantiopure allylic amines via methods like the Overman rearrangement, oxidative cleavage of the terminal double bond is a key step to furnish the final α-amino acid. nih.govorganic-chemistry.org This transformation effectively converts the allyl group into a carboxylic acid moiety.
A common method for this oxidative cleavage involves ozonolysis, where the double bond is cleaved by ozone, followed by an oxidative workup. Another effective reagent for this purpose is potassium permanganate (B83412) (KMnO4) under heating conditions. pearson.com This strong oxidizing agent cleaves the double bond to produce a carboxylic acid if there is a hydrogen on the double bond carbon, or a ketone otherwise. pearson.com For terminal alkenes like those in allylic amines, the product is a carboxylic acid, and if a one-carbon fragment is formed, it is oxidized to carbon dioxide. pearson.com This step is crucial for converting the synthetically versatile allylic amines into the desired α-amino acids. nih.govorganic-chemistry.org Iridium-catalyzed asymmetric allylic substitution followed by oxidative double bond cleavage is another strategy to access N-protected amino aldehydes, which are precursors to amino alcohols. researchgate.net
| Reagent | Conditions | Product from Terminal Alkene |
| Ozone (O₃) followed by oxidative workup | -78 °C to room temperature | Carboxylic acid |
| Potassium Permanganate (KMnO₄) | Heat | Carboxylic acid |
Production of Enantiomerically Pure Allylglycine Analogues
The synthesis of enantiomerically pure analogues of allylglycine can be achieved through various stereoselective methods. One approach involves the use of chiral auxiliaries. For instance, enantiomerically pure allylglycine and its derivatives can be obtained from the reaction of a sultam derivative of glycine. capes.gov.br
Another strategy starts from readily available chiral precursors. For example, L-allylglycine, which is commercially available, can be protected and esterified to serve as a substrate for further modifications, such as hydroboration-Suzuki coupling, to generate novel α-amino acid analogues. lookchem.com A zinc-mediated, palladium-catalyzed cross-coupling reaction of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate with vinyl bromide provides an efficient route to N-(Boc)-allylglycine methyl ester in enantiomerically pure form. orgsyn.orgorgsyn.org
Furthermore, peptide coupling of N-allyl or N-homoallyl α-amino acid esters with enantiomerically pure β-C-allylglycine, followed by ring-closing metathesis, allows for the synthesis of novel lactam-bridged peptide mimics. thieme-connect.com
| Starting Material | Method | Product |
| Glycine sultam derivative | Asymmetric alkylation | Enantiomerically pure allylglycine analogues |
| L-Allylglycine | Boc-protection, esterification, hydroboration-Suzuki coupling | Novel α-amino acid analogues |
| tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate | Zinc-mediated, palladium-catalyzed cross-coupling with vinyl bromide | N-(Boc)-allylglycine methyl ester |
| N-allyl α-amino acid esters and β-C-allylglycine | Peptide coupling and ring-closing metathesis | Lactam bridged peptide mimics |
Functionalization and Modification Strategies
The allyl group in allylglycine provides a versatile handle for a variety of chemical modifications, making it a valuable building block in peptide and medicinal chemistry.
Incorporation of Allyl Groups into Peptide Sequences
The incorporation of allylglycine into peptide sequences opens up numerous possibilities for creating modified peptides with unique structural and functional properties. The allyl side chain can be used as a linchpin for various chemical transformations.
A prominent application is in the synthesis of "stapled" or cyclic peptides through ring-closing metathesis (RCM). nih.govnih.gov By placing allylglycine residues at specific positions within a peptide chain, the terminal alkene functionalities can be joined to form a macrocyclic structure. nih.govnih.gov This technique is particularly useful for constraining peptides into specific secondary structures, such as α-helices or β-turns, which can enhance their biological activity and stability. nih.govuu.nl For example, C-terminal allylglycine residues have been used in the RCM-mediated synthesis of macrocyclic Grb2 SH2 domain-binding peptide mimetics. nih.govnih.gov Both L- and D-allylglycine have been incorporated at the termini of peptide chains for the on-resin RCM synthesis of dicarba-analogues of Somatostatin. unipi.it
The allyl group can also be functionalized through other reactions. For instance, hydrosilylation of the double bond can be performed to introduce silyl (B83357) groups. researchgate.net This has been demonstrated on a 5-mer laminin-derived peptide, leading to luminescent fibrillary materials. researchgate.net
| Application | Method | Resulting Structure/Modification |
| Peptide Cyclization | Ring-Closing Metathesis (RCM) | Stapled peptides, macrocyclic peptides |
| Structural Constraint | RCM | α-helices, β-turns |
| Bioactive Peptide Mimetics | RCM | Macrocyclic Grb2 SH2 domain binders, Somatostatin analogues |
| Material Science | Hydrosilylation | Silylated peptides, luminescent materials |
Utilization as a Metathesis Precursor
D-allylglycine and its derivatives are frequently employed as precursors in olefin metathesis, a powerful carbon-carbon bond-forming reaction. orgsyn.org This strategy is particularly useful for introducing unique structural motifs and for the synthesis of unnatural amino acids. For instance, N-protected allylglycine derivatives can participate in cross-metathesis reactions with other olefins, leading to the formation of novel amino acid side chains. orgsyn.orgorgsyn.org The resulting products can then be incorporated into peptides or used as standalone building blocks for further synthetic elaborations. A notable application involves the reaction of an N-tert-butoxycarbonyl (Boc)-protected allylglycine derivative with gluco-heptenitol, catalyzed by a second-generation Grubbs catalyst, to yield a precursor for a C-glycosyl serine mimic. orgsyn.orgorgsyn.org This reaction proceeded with a 70% yield, demonstrating the efficiency of allylglycine as a metathesis partner. orgsyn.orgorgsyn.org
Cross-Metathesis Applications with Allylglycine Derivatives
Cross-metathesis (CM) involving allylglycine derivatives has proven to be a valuable tool for the synthesis of diverse molecular structures. orgsyn.org This reaction allows for the coupling of the allylglycine scaffold with a variety of alkene partners, leading to the elongation and functionalization of the amino acid side chain.
One significant application is the synthesis of long-chain amino acids. For example, the cross-metathesis of an allylglycine derivative with tetradecene, followed by hydrogenation, has been used to produce (R)-aminoheptadecanoic acid. orgsyn.org This long-chain amino acid has been instrumental in creating truncated muraymicin analogues with enhanced cell permeability. orgsyn.org
Furthermore, cross-metathesis has been successfully applied in solid-phase synthesis. The reaction of a resin-bound Fmoc-protected homoallylglycine with dodec-1-ene yielded the cross-metathesis product in 74% yield after cleavage from the resin. kent.ac.ukrsc.org This highlights the compatibility of the methodology with solid-phase peptide synthesis techniques.
The efficiency of cross-metathesis with allylglycine derivatives can be influenced by the nature of the alkene partner and the protecting groups on the amino acid. Studies have shown that cross-metathesis of homoallylglycine derivatives with aryl- and alkyl-substituted alkenes using the first-generation Grubbs catalyst gives moderate to good yields (43-66%). kent.ac.ukrsc.orgresearchgate.net However, the same catalyst is less effective for the cross-metathesis of vinylglycine and dehydroalanine (B155165) derivatives. rsc.orgresearchgate.net
Table 1: Examples of Cross-Metathesis Reactions with Allylglycine Derivatives
| Allylglycine Derivative | Alkene Partner | Catalyst | Product | Yield (%) | Reference |
| N-Boc-D-allylglycine | Gluco-heptenitol | Grubbs 2nd Gen. | C-glycosyl serine mimic precursor | 70 | orgsyn.orgorgsyn.org |
| Allylglycine derivative | Tetradecene | Not specified | (R)-aminoheptadecanoic acid precursor | Not specified | orgsyn.org |
| Fmoc-Homoallylglycine (on resin) | Dodec-1-ene | Not specified | CM Product | 74 | kent.ac.ukrsc.org |
| Homoallylglycine derivative | Aryl-substituted alkene | Grubbs 1st Gen. | CM Product | 43-55 | kent.ac.ukresearchgate.net |
| Homoallylglycine derivative | Alkyl-substituted alkene | Grubbs 1st Gen. | CM Product | 55-66 | kent.ac.ukresearchgate.net |
Ring-Closing Metathesis (RCM) in Peptide Cyclization
Ring-closing metathesis (RCM) utilizing allylglycine residues has emerged as a powerful strategy for the synthesis of cyclic peptides. scispace.comacs.orgnih.gov This methodology involves the intramolecular metathesis of two alkene-containing side chains within a linear peptide precursor, leading to the formation of a macrocyclic structure. The resulting cyclic peptides often exhibit enhanced conformational rigidity, metabolic stability, and biological activity compared to their linear counterparts. nih.govnih.gov
D-allylglycine is frequently incorporated into peptide sequences to facilitate RCM. For example, the cyclization of dynorphin (B1627789) A-(1-11)NH2 analogues was achieved by incorporating allylglycine residues at positions 2, 5, and/or 8, with subsequent RCM yielding the desired cyclic peptides in reasonable yields (56–74%). scispace.com The reaction produced both cis and trans isomers, with the ratio depending on the position and stereochemistry of the allylglycine residues. scispace.com
RCM with two allylglycine units has also been employed to synthesize 14-membered macrocyclic peptides that act as selective antagonists of the δ and μ opioid receptors. orgsyn.org This approach has also been used to generate medium-sized rings for the development of Smac mimetics and matrix metalloproteinase (MMP) inhibitors. orgsyn.org
The success of RCM in peptide cyclization is dependent on several factors, including the length of the tethers connecting the alkene functionalities and the choice of catalyst. Increasing the tether length between two allylglycine residues has been shown to improve metathesis efficiency, leading to conversions greater than 98%. orgsyn.org The second-generation Grubbs catalyst is commonly used for these transformations. nih.gov
Table 2: Examples of RCM in Peptide Cyclization using D-Allylglycine
| Peptide Precursor | Allylglycine Positions | Catalyst | Cyclic Product | Yield (%) | Reference |
| Dynorphin A-(1-11)NH2 analogue | 2, 5, and/or 8 | Not specified | Cyclic Dynorphin A analogue | 56-74 | scispace.com |
| Linear peptide with two allylglycine units | Not specified | Not specified | 14-membered macrocyclic peptide | Not specified | orgsyn.org |
| H-Tyr-c[D-Allylgly-Phe-L-Allylgly]-NH2 | 2, 4 | Not specified | Cyclic tetrapeptide (cis and trans) | Not specified | nih.gov |
| H-Tyr-c[D-Allylgly-Phe-D-Allylgly]-NH2 | 2, 4 | Not specified | Cyclic tetrapeptide (cis only) | Not specified | nih.gov |
| Linear peptide with D-Allylgly and (2S)-2-amino-5-hexenoic acid | 2, 5 | Grubbs 2nd Gen. | Dicarba opioid peptide analogue | Not specified | nih.gov |
Allylic Alkylations for Small Molecule Generation
The utility of D-allylglycine extends to its use in allylic alkylation reactions for the generation of medicinally relevant small molecules. orgsyn.org The chiral nature of D-allylglycine allows for stereocontrolled introductions of various substituents at the allylic position, leading to the synthesis of complex and optically pure compounds.
A notable example is the use of an oxazinone template derived from D-allylglycine in the synthesis of (2S,4R)-4-hydroxypipecolic acid. orgsyn.org Alkylation of the oxazinone with 6-bromomethyl-4H-1,3-dioxin occurred as a single diastereomer. orgsyn.org This methodology has also been applied to the synthesis of thrombin inhibitors, where alkylation of the oxazinone with methallyl bromide was a key step. orgsyn.org
Furthermore, a crotylglycine (B8704003) derivative, prepared via alkylation of the oxazinone with crotyl iodide, served as a crucial intermediate in the total synthesis of cylindrospermopsin (B110882) and its analogues. orgsyn.org This highlights the versatility of allylic alkylation of D-allylglycine derivatives in accessing complex natural product scaffolds. A dual catalysis system involving palladium and copper has also been reported for the stereoselective and site-specific allylic alkylation of Schiff base-activated amino acids, enabling the synthesis of noncoded α,α-dialkyl α-amino acids with high yields and excellent enantioselectivities. nih.gov
Applications in 1,3-Dipolar Cycloaddition Reactions
D-allylglycine and its derivatives can participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This type of reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrone or an azomethine ylide, with the alkene functionality of the allylglycine side chain. organic-chemistry.orgbeilstein-journals.org The resulting cycloadducts are highly functionalized and can serve as precursors for a variety of complex molecules.
The reactivity in these cycloadditions is governed by frontier molecular orbital theory, where the relative energies of the HOMO and LUMO of the 1,3-dipole and the dipolarophile (allylglycine derivative) determine the reaction rate and regioselectivity. organic-chemistry.org The reaction is typically concerted and stereospecific. organic-chemistry.org While specific examples detailing the 1,3-dipolar cycloaddition of D-allylglycine itself are not extensively documented in the provided context, the general principles of this reaction are well-established for similar vinyl- and allylglycine derivatives. ru.nl The generation of azomethine ylides from α-amino acids for subsequent cycloaddition is a known strategy, suggesting the potential for D-allylglycine to be utilized in this manner. orgsyn.orgbeilstein-journals.org
D-Allylglycine as a Chiral Building Block in Organic Synthesis
D-allylglycine is a valuable chiral building block in organic synthesis due to its inherent stereochemistry and the reactive versatility of its allyl group. chemimpex.comthieme-connect.de Its utility is demonstrated in the enantioselective synthesis of a variety of complex molecules, including other non-proteinogenic amino acids and natural products.
The chiral center of D-allylglycine can direct the stereochemical outcome of subsequent reactions, enabling the construction of new stereocenters with high diastereoselectivity. mdpi.com For example, D-allylglycine derivatives have been used in the Petasis reaction to synthesize other enantiopure α-amino acids. mdpi.com
Furthermore, the allyl side chain can be transformed into other functional groups through various chemical manipulations, including oxidation, reduction, and addition reactions, all while retaining the original stereochemistry at the α-carbon. This makes D-allylglycine a versatile starting material for the synthesis of a wide range of chiral compounds for applications in medicinal chemistry and biochemical studies. chemimpex.com
Synthesis of Complex Molecules
D-Allylglycine serves as a versatile building block in the synthesis of intricate molecular architectures, particularly in peptide and natural product chemistry. Its terminal alkene functionality provides a reactive handle for various carbon-carbon bond-forming reactions, most notably olefin metathesis.
One specific application is in the construction of complex peptide analogues. For instance, the tripeptide δ-L-α-aminoadipoyl-L-cysteinyl-D-allylglycine has been synthesized from its constituent amino acids. researchgate.net This synthesis was part of a study to investigate the mechanism of isopenicillin N synthase, for which this tripeptide and its deuterated analogues serve as substrates. researchgate.net
A predominant methodology utilizing D-allylglycine is Ring-Closing Metathesis (RCM), a powerful reaction for creating cyclic structures. acs.orgru.nl This technique has been extensively used in peptide chemistry to generate cyclic molecules where a stable olefin bridge replaces more labile bonds, such as disulfide bridges. acs.org Researchers employ ruthenium-based catalysts, like the Grubbs' catalysts, to facilitate these cyclizations. acs.orgru.nl This approach has been used to synthesize dicarba-analogues of Somatostatin, where linear octapeptides containing D-allylglycine residues at the termini are cyclized via on-resin RCM. cnr.itunipi.it The efficiency of these cyclizations can be influenced by the stereochemistry of other amino acids within the peptide chain. unipi.it This strategy has also been applied to the synthesis of bicyclic mimics of nisin, a complex antibacterial peptide. uu.nl
Table 1: Examples of Complex Molecules Synthesized Using D-Allylglycine This table is interactive. Users can sort and filter the data.
| Complex Molecule | Synthetic Method | Precursor Components | Catalyst/Reagent | Reference |
|---|---|---|---|---|
| δ-L-α-Aminoadipoyl-L-cysteinyl-D-allylglycine | Linear peptide synthesis | L-α-Aminoadipic acid, L-Cysteine, D-Allylglycine | Standard peptide coupling | researchgate.net |
| Cyclic dicarba-Somatostatin analogues | Ring-Closing Metathesis (RCM) | Linear octapeptides with terminal D-allylglycine | Grubbs' catalyst | cnr.itunipi.it |
| Cyclic Opioid Peptides | Ring-Closing Metathesis (RCM) | Linear peptides with D-allylglycine residues | Second-generation Grubbs' catalyst | acs.org |
| Bicyclic Nisin Mimics | Ring-Closing Metathesis (RCM) | Linear peptides containing D-allylglycine | Second-generation Grubbs' catalyst | uu.nl |
| Tetrahydropyridine systems | Ring-Closing Metathesis (RCM) | D-allylglycine-derived diolefin precursors | Phenyl-substituted ruthenium alkylidene catalyst | ru.nl |
Precursor to Bioactive Compounds
The unique structure of D-allylglycine makes it a valuable precursor for the synthesis of a wide array of bioactive compounds. chemimpex.com Its utility is particularly prominent in medicinal chemistry for developing novel therapeutic agents. chemimpex.comchemimpex.com The allyl side chain allows for the introduction of conformational constraints into peptides, which can enhance their biological activity, selectivity, and stability.
A significant area of application is the development of opioid receptor ligands. D-allylglycine is used in the organic synthesis of cyclic opioid peptide agonists and antagonists. sigmaaldrich.com By replacing cysteine residues with D-allylglycine in enkephalin analogues, researchers have used Ring-Closing Metathesis (RCM) to create stable cyclic peptides with high potency and selectivity for δ and μ opioid receptors. acs.org
Furthermore, D-allylglycine is a key component in the synthesis of dicarba-analogues of Somatostatin, a peptide hormone with significant therapeutic relevance. cnr.itunipi.it These analogues, containing a carbon-carbon double bond instead of a disulfide bridge, are synthesized via RCM of linear peptides containing D-allylglycine. cnr.it The intramolecular metathesis of peptides containing allylglycine has also been used to create conformationally-constrained α-helical peptides, often referred to as "stapled peptides". orgsyn.org This strategy has been employed to develop Smac (second mitochondria-derived activator of caspases) mimetics and matrix metalloproteinase (MMP) inhibitors. orgsyn.org
Table 2: Examples of Bioactive Compounds Derived from D-Allylglycine This table is interactive. Users can sort and filter the data.
| Bioactive Compound Class | Specific Example | Synthetic Strategy | Biological Target | Reference |
|---|---|---|---|---|
| Opioid Peptides | c[2-D-allylglycine, 5-D-allylglycine]enkephalin | Ring-Closing Metathesis (RCM) | δ and μ opioid receptors | acs.orgsigmaaldrich.com |
| Somatostatin Analogues | Dicarba-cyclooctapeptide analogues | Ring-Closing Metathesis (RCM) | Somatostatin receptors | cnr.itunipi.it |
| Nisin Mimics | Alkene-bridged AB fragment mimics | Ring-Closing Metathesis (RCM) | Lipid II (bacterial cell wall precursor) | uu.nl |
| Neurotransmitter System Probes | α-Methyl-D-allylglycine | Derivatization | Glycine receptors | chemimpex.com |
| Smac Mimetics | Medium-sized ring structures | Ring-Closing Metathesis (RCM) | Inhibitor of Apoptosis Proteins (IAPs) | orgsyn.org |
Preparation of Nonproteinogenic Amino Acids
D-Allylglycine is not only a target nonproteinogenic amino acid itself but also a starting material for the synthesis of other, often more complex, nonproteinogenic amino acids. gla.ac.uk The allyl group's reactivity is central to these transformations.
One powerful technique is cross-metathesis, where the allyl group of a D-allylglycine derivative reacts with another olefin in the presence of a metathesis catalyst. For example, cross-metathesis between an allylglycine derivative and another vinyl-containing amino acid can furnish novel diamino acids. gla.ac.uk Subsequent hydrogenation of the resulting double bond can produce saturated, long-chain amino acids. orgsyn.orggla.ac.uk
Another synthetic route involves the transformation of the allyl group into other functionalities. A general, highly enantioselective method for synthesizing D and L α-amino acids involves the catalytic asymmetric vinylation of aldehydes to create allylic alcohols, which are then converted to allylic amines via an Overman rearrangement. organic-chemistry.org Oxidative cleavage of these allylic amines subsequently yields the target amino acids with excellent enantiomeric purity. organic-chemistry.org This methodology demonstrates how an allyl-containing scaffold, similar to D-allylglycine, can be a key intermediate for accessing a variety of nonproteinogenic amino acids, including sterically hindered ones like (1-adamantyl)glycine. organic-chemistry.org
The synthesis of D-allylglycine itself highlights advanced biocatalytic methods. Dynamic kinetic resolution (DKR) combining a racemase with a D-acylase has been used to produce D-allylglycine in high yield (89%) and excellent enantiomeric excess (>99%). uniovi.esnih.gov Furthermore, studies on the metabolism of D-allylglycine in organisms like Pseudomonas putida show its conversion to 2-keto-4-pentenoic acid, an intermediate that can be harnessed for further synthetic applications. nih.gov
Table 3: Synthetic Methodologies for Nonproteinogenic Amino Acids Involving D-Allylglycine This table is interactive. Users can sort and filter the data.
| Methodology | Starting Material/Intermediate | Key Reaction | Product Class | Reference |
|---|---|---|---|---|
| Dynamic Kinetic Resolution | Racemic N-acetyl-allylglycine | Enzymatic hydrolysis | D-Allylglycine | uniovi.esnih.gov |
| Cross-Metathesis | D-Allylglycine derivative | Olefin metathesis | Novel unsaturated diamino acids | gla.ac.uk |
| Oxidative Cleavage | Allylic amine derivatives | Ozonolysis or other cleavage | Various α-amino acids | organic-chemistry.org |
| Enzymatic Catabolism | D-Allylglycine | Dehydrogenation | α-Keto acids (e.g., 2-keto-4-pentenoic acid) | nih.gov |
Enzymatic Interactions and Metabolic Pathways of D Allylglycine
Role as a Glutamate (B1630785) Decarboxylase (GAD) Inhibitor
While L-allylglycine is widely recognized as a direct inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing gamma-aminobutyric acid (GABA), D-allylglycine's role is more indirect. sigmaaldrich.comscientificlabs.co.ukselleckchem.com The convulsant effects associated with allylglycine are attributed to its metabolic conversion into 2-keto-4-pentenoic acid, which is a more potent inhibitor of GAD than the parent compound. researchgate.netcapes.gov.br The action of D-allylglycine is dependent on its enzymatic conversion to this keto acid, which then inhibits GAD. capes.gov.br
Allylglycine isomers serve as crucial tools in neuroscience research, particularly for investigating the GABAergic system. sigmaaldrich.comscbt.com By inhibiting GAD, allylglycine induces a state of GABA deficiency, allowing researchers to study the consequences of reduced inhibitory neurotransmission. selleckchem.com This induced depletion of GABA is a widely used method to model conditions of neuronal hyperexcitability, such as in studies of epilepsy. medchemexpress.comnih.gov The use of D-allylglycine and its L-isomer helps in understanding how imbalances in the excitatory-inhibitory signals, regulated by glutamate and GABA, contribute to neurological functions and disorders. scbt.com
The administration of D-allylglycine leads to a measurable decrease in GABA concentrations in specific brain regions. researchgate.netcapes.gov.br Following administration of D-allylglycine in rats, GABA levels were found to be reduced in the cerebellum and pons-medulla. capes.gov.br This localized depletion is consistent with the location of the enzyme responsible for its metabolic activation. capes.gov.br
| Compound | Brain Region | Effect on GABA Levels | Reference |
|---|---|---|---|
| D-Allylglycine | Cerebellum | Reduced | capes.gov.br |
| D-Allylglycine | Pons-Medulla | Reduced | capes.gov.br |
| L-Allylglycine | Cerebellum, Pons, Medulla, Striatum, Cortex, Hippocampus | Decreased | targetmol.com |
Glutamate decarboxylase exists in two primary isoforms, GAD65 and GAD67, which differ in their localization and function within the neuron. Research suggests that allylglycine may not inhibit these isoforms equally. One study using recombinant human GAD65 (hGAD65) found that allylglycine had no observable inhibitory effect on this isoform at concentrations up to 1 mM. tandfonline.com However, when tested on a rat brain homogenate containing both GAD65 and GAD67, allylglycine did reduce total GAD activity. tandfonline.com This has led to the hypothesis that allylglycine may be a specific inhibitor of the GAD67 isoform rather than a general inhibitor of both. tandfonline.com Further research is needed to definitively clarify these isoform-specific interactions.
Effects on GABA Depletion and Accumulation of Glutamate
Interactions with Amino Acid Oxidases
The metabolic activation of D-allylglycine is mediated by amino acid oxidases, a class of flavoprotein enzymes. nih.govacs.org These enzymes catalyze the oxidative deamination of amino acids.
D-amino acid oxidase is an enzyme known to be present in the hindbrain and spinal cord, which aligns with the localized GABA reduction seen after D-allylglycine administration. capes.gov.br This flavoprotein specifically catalyzes the oxidation of D-amino acids. The enzymatic oxidation of D-allylglycine is a critical step that converts it into a more biologically active molecule. capes.gov.brnih.govacs.org In contrast, L-amino acid oxidases act on the L-isomer of allylglycine. acs.org Studies on the oxidation of allylglycine by both D- and L-amino acid oxidases have been crucial in understanding the pathway that follows its initial oxidation. acs.org
The flavoprotein-catalyzed oxidation of allylglycine results in the formation of 2-iminium-4-pentenoate. nih.govacs.org This oxidation product is an unstable intermediate that undergoes further reactions. The subsequent pathway depends on the experimental conditions, such as the type of buffer used. nih.gov In a Hepes buffer system, 2-iminium-4-pentenoate predominantly rearranges to form 2-amino-2,4-pentadienoate. nih.govacs.org Alternatively, in a pyrophosphate buffer, the primary reaction is hydrolysis, which yields 2-keto-4-pentenoate. nih.govacs.org This keto acid is the potent GAD inhibitor responsible for the ultimate physiological effects of D-allylglycine. researchgate.netcapes.gov.br
| Initial Substrate | Enzyme | Initial Product | Subsequent Products | Reference |
|---|---|---|---|---|
| D-Allylglycine | D-Amino-Acid Oxidase | 2-Iminium-4-pentenoate | 2-Amino-2,4-pentadienoate or 2-Keto-4-pentenoate | nih.govacs.org |
Hydrolysis to 2-Keto-4-pentenoate and its Role in Pathways
The enzymatic oxidation of D-allylglycine by flavoprotein-catalyzed oxidases, such as D-amino acid oxidase, initially produces 2-iminium-4-pentenoate. nih.gov The subsequent fate of this intermediate is influenced by the reaction conditions. In a pyrophosphate buffer system, the primary and more rapid reaction is the hydrolysis of 2-iminium-4-pentenoate to form 2-keto-4-pentenoate. nih.gov This α-keto acid has been identified as a key metabolite in several biological pathways.
In studies involving the bacterium Pseudomonas putida, strains unable to fully metabolize the amino acid were observed to accumulate 2-keto-4-pentenoic acid when supplied with D-allylglycine. nih.govnih.govasm.org This accumulation highlights the role of 2-keto-4-pentenoate as a central intermediate in the catabolism of D-allylglycine in these organisms. nih.govnih.gov Furthermore, research has shown that 2-keto-4-pentenoate can serve as a substrate for other enzymes, such as L-lactic dehydrogenase, indicating its potential to enter and influence other metabolic routes. nih.gov In some systems, this keto acid exists in a rapid equilibrium with 2-hydroxy-2,4-pentadienoate. nih.gov Over time, these intermediates can react further to yield the more stable trans-2-keto-3-pentenoate, which tends to accumulate. nih.gov
Inhibition of D-Amino Acid Oxidase by Oxidation Products
The enzymatic oxidation of D-allylglycine not only leads to metabolic intermediates but also generates potent inhibitors of D-amino-acid oxidase. nih.gov The specific inhibitory compounds formed depend on the reaction environment. In a Hepes buffer, the oxidation product, 2-iminium-4-pentenoate, preferentially rearranges to form 2-amino-2,4-pentadienoate. nih.gov This compound has been identified as a strong, noncovalent inhibitor of D-amino-acid oxidase. nih.gov
Alternatively, when the pathway proceeds via hydrolysis to 2-keto-4-pentenoate, this intermediate exists in equilibrium with 2-hydroxy-2,4-pentadienoate. nih.gov This enol form is also a strong noncovalent inhibitor of D-amino-acid oxidase. nih.govacs.org The formation of these inhibitors from the substrate itself represents a complex feedback mechanism on the enzyme.
| Oxidation Product | Buffer Condition | Inhibitory Action |
| 2-Amino-2,4-pentadienoate | Hepes | Strong noncovalent inhibitor of D-amino-acid oxidase nih.gov |
| 2-Hydroxy-2,4-pentadienoate | Pyrophosphate | Strong noncovalent inhibitor of D-amino-acid oxidase nih.govacs.org |
Catabolic Pathways and Intermediates
Metabolism via Keto-Enoic Acids
The catabolism of D-allylglycine, particularly in microorganisms like Pseudomonas putida, proceeds through a pathway involving keto-enoic acids as key intermediates. nih.govnih.gov Following the initial oxidation of D-allylglycine, the resulting α-imino acid is hydrolyzed to 2-keto-4-pentenoic acid. nih.govnih.gov This unsaturated keto acid is a central molecule in the degradative pathway. nih.govnih.gov The ability of certain P. putida mutants to utilize D-allylglycine for growth is linked to the presence of TOL plasmid-encoded enzymes, which are responsible for the further metabolism of these keto-enoic acid intermediates. nih.govnih.gov In mutant strains of the bacterium that were cured of the TOL plasmid, the catabolic process halted after the formation of 2-keto-4-pentenoic acid, leading to its accumulation. nih.govnih.gov
Dehydrogenation Processes
A critical step in the metabolism of D-allylglycine in Pseudomonas putida is a dehydrogenation reaction. nih.govnih.gov Cell extracts from P. putida strains grown on DL-allylglycine demonstrated the ability to catalyze the dehydrogenation of the D-enantiomer specifically; no such activity was observed for L-allylglycine. nih.govnih.gov This stereospecific dehydrogenation is an essential part of the pathway that channels D-allylglycine into further catabolism. nih.govvulcanchem.com
Terminal Metabolic Products (e.g., Pyruvate (B1213749) and Acetaldehyde)
The metabolic pathway for D-allylglycine in Pseudomonas putida ultimately leads to the complete breakdown of the amino acid into central metabolic products. nih.govnih.gov Cell extracts capable of dehydrogenating D-allylglycine were also found to metabolize it completely into pyruvate and acetaldehyde. nih.govnih.gov These terminal products can then readily enter core metabolic cycles, such as the Krebs cycle, for energy production or biosynthesis. vulcanchem.com The breakdown is facilitated by enzymes encoded by the TOL plasmid, including 2-keto-4-pentenoic acid hydratase and 2-keto-4-hydroxyvalerate aldolase, which process the keto-acid intermediates. nih.govnih.gov
Localization of Dehydrogenase Activity
Investigations into the subcellular location of the enzymes responsible for D-allylglycine metabolism have provided key insights. nih.govnih.gov Through differential centrifugation of crude cell extracts from Pseudomonas putida, the D-allylglycine dehydrogenase activity was localized to the membrane fractions of the cells. nih.govnih.govasm.org This association with the cell membrane is a significant characteristic of the initial enzymatic step in the catabolic pathway for this compound in this organism. vulcanchem.com
| Metabolic Step | Enzyme/Process | Cellular Localization | Key Intermediates/Products |
| Initial Oxidation | D-Allylglycine Dehydrogenase | Membrane fraction nih.govnih.govvulcanchem.com | 2-Keto-4-pentenoic acid nih.govnih.gov |
| Hydration | 2-Keto-4-pentenoic acid hydratase | Cytosolic (inferred) nih.govnih.gov | 2-Keto-4-hydroxyvalerate |
| Aldol Cleavage | 2-Keto-4-hydroxyvalerate aldolase | Cytosolic (inferred) nih.govnih.gov | Pyruvate and Acetaldehyde nih.govnih.gov |
Role in Isopenicillin N Synthase Mechanism Studies
The chemical compound D-Allylglycine, when incorporated into a tripeptide analogue of the natural substrate for Isopenicillin N Synthase (IPNS), has been instrumental in elucidating the complex mechanism of this key enzyme in penicillin and cephalosporin (B10832234) biosynthesis. rsc.orgwikipedia.org The natural substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), is converted by IPNS into the single product, isopenicillin N. rsc.orgwikipedia.org However, the substitution of the D-valine residue with D-allylglycine creates a modified substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-allylglycine (ACAG), which reveals the enzyme's latent promiscuity and provides insight into discrete mechanistic pathways. psu.edursc.org
Use as Substrates for Investigating Enzyme Mechanism
The incubation of the D-allylglycine-containing tripeptide with IPNS from Cephalosporium acremonium results in the formation of multiple β-lactam products. psu.edu This contrasts sharply with the single product formed from the natural ACV substrate. The diverse array of products demonstrates that IPNS can exhibit both desaturase and mono-oxygenase activities when presented with an unsaturated substrate analogue. rsc.orgrsc.org
Initial studies identified at least six distinct β-lactam containing products, including penam, homoceph-3-em, hydroxycepham, and hydroxyhomocepham structures. psu.edursc.org The formation of these varied products from a single substrate has been crucial for probing the geometric and electronic requirements of the enzyme's active site. rsc.org The ability of IPNS to process the allylglycine analogue, albeit leading to a mixture of products, highlights the enzyme's flexibility in accepting substrates with modifications at the third residue. ox.ac.uk This promiscuity has been exploited to understand the limits of the enzyme's catalytic capabilities and the factors that govern the formation of the second ring in the bicyclic penicillin core. rsc.orgnih.gov
The products formed from the enzymatic conversion of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-allylglycine by IPNS are summarized below.
| Product Class | Specific Product(s) | Reaction Pathway | Reference |
|---|---|---|---|
| Penam | Vinylpenicillin (β- and α-configurations) | Desaturase | psu.edu |
| Homoceph-3-em | Cepham-type product | Desaturase | psu.edu |
| Hydroxycepham | Hydroxylated cepham (B1241629) | Mono-oxygenase | rsc.orgpsu.edu |
| Hydroxyhomocepham | Hydroxylated homocepham | Mono-oxygenase | rsc.orgpsu.edu |
| β-lactam metabolite | Metabolite (7) providing evidence for epoxide | Mono-oxygenase | rsc.org |
Evidence of Epoxide Type Intermediates
Seminal studies utilizing specifically deuterated analogues of the D-allylglycine tripeptide provided strong evidence for the formation of an epoxide-type intermediate. rsc.orgrsc.org The incubation of these labeled substrates with IPNS led to the isolation of a novel β-lactam-containing metabolite whose structure was consistent with its derivation from an epoxide precursor. rsc.org
This finding was significant because it suggested that the mono-oxygenase pathway, which incorporates an oxygen atom from molecular O₂, proceeds via a highly reactive epoxide. rsc.orgrsc.org The formation of such an intermediate is consistent with the chemistry of other non-heme iron enzymes that utilize an iron-oxene species, which is known to epoxidize alkenes. rsc.org The trapping of a product derived from this proposed intermediate offered a more detailed picture of the events occurring at the active site after the initial formation of the β-lactam ring. rsc.org
Proposed Unified Mechanisms for Product Formation
Based on the product distribution from the D-allylglycine substrate and its deuterated versions, a unified mechanism has been proposed to explain the branching pathways. rsc.org This model suggests that after the initial iron-mediated closure of the β-lactam ring, a common iron-oxene intermediate is formed. rsc.orgnih.gov From this pivotal intermediate, the reaction can diverge into two main pathways: a desaturase pathway and a mono-oxygenase pathway. rsc.org
The balance between these competing routes is thought to be influenced by the specific geometry between the allyl group of the substrate and the reactive iron-oxene species in the enzyme's active site. rsc.org It is hypothesized that four distinct and competing mechanisms for the second ring closure are available from this common intermediate. rsc.org
Desaturase Pathway : Leads to the formation of vinylpenicillins and cepham products through the net loss of four hydrogen atoms. rsc.org
Mono-oxygenase Pathway : Involves the incorporation of an oxygen atom from O₂ and leads to hydroxylated cepham and homocepham products, proceeding through the aforementioned epoxide intermediate. rsc.orgrsc.org
This mechanistic proposal provides a coherent explanation for the diverse range of products observed and underscores how a single enzyme can catalyze multiple transformations depending on the structure of the substrate presented to it. rsc.orgnih.gov
Inhibitory Potential for Other Enzymes
Beyond its role as a substrate analogue in β-lactam biosynthesis research, D-Allylglycine has been studied for its effects on other enzymatic systems.
Enzyme Activity Studies
D-Allylglycine has been identified as an inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the neurotransmitter GABA from glutamate. medchemexpress.comresearchgate.net This inhibitory action is responsible for its convulsant activity, which has been used in experimental models of epilepsy. medchemexpress.com
Furthermore, studies on Pseudomonas putida have revealed a specific metabolic pathway for D-allylglycine. nih.govnih.gov In this bacterium, D-allylglycine is catabolized by a D-allylglycine dehydrogenase, an enzyme activity found in the membrane fraction of the cells. nih.govnih.gov The pathway involves the conversion of D-allylglycine to 2-keto-4-pentenoic acid, which is then further metabolized by enzymes encoded by the TOL plasmid. nih.govnih.gov Notably, cell extracts could catalyze the dehydrogenation of D-allylglycine but not its L-isomer, indicating stereospecificity. nih.gov
| Enzyme | Organism/System | Effect of D-Allylglycine | Reference |
|---|---|---|---|
| Glutamate Decarboxylase (GAD) | General (used in epilepsy models), Pancreatic beta cells | Inhibition | medchemexpress.comresearchgate.net |
| D-allylglycine Dehydrogenase | Pseudomonas putida | Substrate | nih.govnih.gov |
S-Adenosyl Transferase Inhibition Analogues
Analogues of allylglycine have been considered as potential inhibitors of S-adenosyl transferase. ru.nl This class of enzymes, also known as methionine adenosyltransferases, catalyzes the biosynthesis of S-adenosyl-L-methionine (SAM), a crucial methyl group donor involved in numerous biological methylation reactions. google.comresearchgate.net The inhibition of SAM synthesis or the function of SAM-dependent methyltransferases is a target for therapeutic intervention in various diseases. researchgate.net While the direct inhibitory action of D-allylglycine itself on this enzyme is not extensively detailed, its structural analogues have been recognized for their potential in this area. ru.nl
Neurobiological Research Applications of D Allylglycine
Modulation of Neurotransmission
D-Allylglycine primarily exerts its effects by modulating neurotransmission, largely through its interaction with the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system (CNS). smolecule.comscielo.org.mxnih.gov It functions as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for converting glutamate into GABA. wikipedia.orgsmolecule.commedchemexpress.com By blocking GAD, D-Allylglycine leads to a reduction in GABA levels, which in turn can cause an imbalance between excitatory and inhibitory signals in the brain, often resulting in neuronal hyperexcitability. wikipedia.orgsmolecule.com This property makes it a useful compound for investigating the roles of GABAergic inhibition in various neural processes. smolecule.com
Research on Neurotransmitter Systems
The ability of D-Allylglycine to perturb the delicate balance of neurotransmitters has made it a significant compound in the study of various neurotransmitter systems.
Understanding Brain Function
By observing the physiological and behavioral changes following the administration of D-Allylglycine, researchers can gain insights into the fundamental roles of GABAergic systems in maintaining normal brain function. chemimpex.comchemimpex.com The compound's capacity to induce a state of reduced GABAergic inhibition allows for the investigation of how this inhibitory system contributes to processes like sensory perception, cognition, and motor control. frontiersin.org For instance, studies have explored how the inhibition of GABA synthesis in specific brain regions, such as the amygdala and infralimbic cortex, affects fear learning and anxiety-like behaviors. researchgate.netnih.govresearchgate.net
Role in Glycine (B1666218) Receptors in the Central Nervous System
While D-Allylglycine's primary mechanism of action is the inhibition of GABA synthesis, its structural similarity to glycine suggests potential interactions with glycine receptors (GlyRs). wikipedia.orgchemimpex.com GlyRs are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, particularly in the spinal cord and brainstem, but are also present in higher brain regions. frontiersin.orgnih.govfrontiersin.org These receptors are involved in motor control, pain perception, and synaptic transmission. frontiersin.org
Glycine itself plays a dual role in the CNS, acting as an inhibitory neurotransmitter at strychnine-sensitive GlyRs and as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors. nih.govsigmaaldrich.commdpi.com The study of compounds like D-Allylglycine can help to dissect the complex interplay between the glycinergic and GABAergic systems in regulating neuronal activity. mdpi.com Research on derivatives of D-allylglycine has been utilized to explore their potential to modulate neurotransmitter systems, which could lead to advancements in understanding neurological disorders. netascientific.com
Studies on Neurological Disorders
The convulsant properties of D-Allylglycine have made it a widely used tool in the study of neurological disorders characterized by neuronal hyperexcitability, most notably epilepsy. medchemexpress.com
Epilepsy Models and Seizure Induction
D-Allylglycine is frequently used to induce seizures in experimental animals, providing a model to study the mechanisms of epilepsy and to screen potential anticonvulsant drugs. medchemexpress.compsychrights.orgsemanticscholar.orgnih.govbiorxiv.org The seizures induced by D-Allylglycine are a direct result of the depletion of GABA, leading to a state of disinhibition and excessive neuronal firing. researchgate.netnih.govuni.lu
Different stereoisomers of allylglycine have been shown to produce distinct seizure characteristics. For example, in rats, D-allylglycine induced convulsions characterized by repeated clonic limb movements and rapid rotation, with GABA concentrations being reduced primarily in the cerebellum and pons-medulla. capes.gov.br In contrast, L-allylglycine induced more violent running fits followed by tonic-clonic seizures, with a more widespread decrease in GABA levels across various brain regions. capes.gov.brcaymanchem.com
The D-Allylglycine model has been characterized in various species, including mice, rats, baboons, and zebrafish, demonstrating its versatility in epilepsy research. researchgate.netpsychrights.orgnih.govcapes.gov.br Studies in cats have shown that DL-allylglycine can provoke epileptiform EEG patterns, both spontaneously and in response to photic stimulation, highlighting the role of the cortex in the increased brain excitability. nih.gov The model is considered particularly useful for studying treatment-resistant seizures, as some common antiepileptic drugs show limited efficacy against allylglycine-induced convulsions. nih.govuni.lu
Table 1: Effects of D- and L-Allylglycine on Seizure Induction and GABA Levels in Rats
| Stereoisomer | Seizure Characteristics | Affected Brain Regions (GABA Reduction) |
|---|---|---|
| D-Allylglycine | Repeated clonic limb movements, rapid rotation | Cerebellum, Pons-Medulla capes.gov.br |
| L-Allylglycine | Violent running, tonic flexion and extension | Widespread, including cerebellum, pons, medulla, striatum, cortex, and hippocampus capes.gov.brcaymanchem.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| D-Allylglycine |
| L-Allylglycine |
| DL-Allylglycine |
| Gamma-aminobutyric acid (GABA) |
| Glutamate |
| Glycine |
| N-methyl-D-aspartate (NMDA) |
| Strychnine |
| Acetaminophen |
| N,N-diethylglycine |
| Sarcosine |
| N-ethylglycine |
| Propacetamol |
| 2-keto-4-pentanoic acid |
| Bicuculline |
| Pentylenetetrazole |
| Picrotoxin |
| Kainic acid |
| Pilocarpine |
| 4-aminopyridine |
| Ethyl ketopentoate |
| Ginkgotoxin |
| Domoic acid |
| 1,3,5-Trinitroperhydro-1,3,5-triazine (RDX) |
| Levetiracetam |
| Phenytoin |
| Topiramate |
| Diazepam |
| Sodium valproate |
| D-serine |
| D-alanine |
| Taurine |
| L-serine |
| Ivermectin |
| Gephyrin |
| Baclofen |
| Bumetanide |
| TPA-023 |
| Vigabatrin |
| Tiagabine |
| ALX1393 |
| ORG25543 |
| N-arachidonyl glycine |
| D-Aspartate |
| Bitopertin |
Investigation of Anticonvulsant Properties of Novel Compounds
D-Allylglycine plays an important role in the development and screening of new anticonvulsant drugs. While not an anticonvulsant itself—in fact, its racemic mixture DL-allylglycine is a known convulsant—its utility lies in creating reliable experimental models of epilepsy. nih.govnih.govnih.gov By administering allylglycine, researchers can induce seizures in animal models, providing a platform to test the efficacy of novel therapeutic compounds. nih.govresearchgate.net
For instance, studies using DL-allylglycine have established that the resulting epileptiform EEG activity in animals can serve as a useful experimental model for assessing the effectiveness of anticonvulsant drugs. nih.gov In such research, D-allylglycine can be used as a control substance. Because D-allylglycine does not significantly inhibit GABA synthesis, it allows scientists to confirm that the observed seizures are due to GABA depletion by the L-isomer and that the potential therapeutic effects of a novel compound are genuinely due to its anticonvulsant properties. nih.gov This methodology is crucial for validating new treatments for seizure disorders. mdpi.comclevelandclinic.org
Role in Brain Excitability Investigations
D-Allylglycine is instrumental in studies investigating the mechanisms of brain excitability, primarily by serving as an inactive control to its biologically active L-isomer. nih.govjneurosci.org The L-isomer of allylglycine reduces the synthesis of GABA, the brain's main inhibitory neurotransmitter, leading to a state of hyperexcitability and, in some cases, seizures. caymanchem.comnih.gov This effect is central to its use in research.
Electrophysiological studies have shown that DL-allylglycine can provoke epileptiform patterns in EEG recordings. nih.gov These abnormal electrical activities often originate in the cortex before spreading to deeper brain structures like the thalamus. nih.gov Furthermore, research has demonstrated that after administration of DL-allylglycine, visual evoked potentials increase in the primary visual cortex, supporting the view that the cortex plays a key role in the resulting increase in brain excitability. nih.gov
In studies that aim to understand the specific consequences of reduced GABAergic inhibition, D-allylglycine is administered to a control group of animals. nih.govresearchgate.net Since D-allylglycine does not cause the same reduction in GABA levels, no corresponding increase in brain excitability is observed. nih.govjneurosci.org This comparison allows researchers to conclude that the effects seen in the L-allylglycine group are a direct result of GABA depletion and subsequent neuronal hyperexcitability. nih.govphysiology.org This experimental design has been used to link the claustrum to the regulation of cortical excitability and to explore the effects of GABA dysfunction in specific brain regions. jneurosci.orgoup.com
Table 1: Research Findings on D-Allylglycine and Brain Excitability
| Research Focus | Model/Compound | Key Finding | Citation |
|---|---|---|---|
| Cortical Excitability | Cats / DL-Allylglycine | Provoked epileptiform EEG patterns, initially in the cortex, and increased visual evoked potentials in the visual cortex. | nih.gov |
| Role as Inactive Control | Rats / D-Allylglycine vs. L-Allylglycine | Chronic infusion of D-allylglycine into the infralimbic cortex did not produce the enhanced neural activity seen with L-allylglycine. | nih.gov |
Behavioral Neuroscience Research
In behavioral neuroscience, D-allylglycine is a valuable tool, primarily used as an inactive control to help delineate the neurochemical basis of various behaviors, including memory, fear, and anxiety.
Effects on Passive Avoidance Behavior
Passive avoidance is a learning paradigm based on negative reinforcement where an animal learns to inhibit a behavior to avoid an aversive stimulus. kcl.ac.uk It is a widely used test for long-term memory and emotional learning. In studies examining the neurochemical basis of this type of memory, D-allylglycine has been employed as a control. For example, individuals with certain personality disorders characterized by deficits in decision-making often show abnormalities in passive avoidance tasks. kcl.ac.uk While direct studies focusing solely on D-allylglycine's effect on this behavior are limited, its use as an inactive isomer is critical in experiments that manipulate the GABAergic system to understand its role in memory formation and behavioral inhibition.
Contextual Fear Conditioning Studies
Contextual fear conditioning is a form of associative learning where an organism learns to fear a neutral context that has been paired with an aversive stimulus. nih.gov Research in this area often investigates the roles of specific brain regions, such as the amygdala and infralimbic cortex, and neurotransmitter systems. nih.govresearchgate.netnih.gov
In these studies, D-allylglycine is frequently used as a control substance. nih.govresearchgate.net For example, to investigate how GABAergic inhibition in the infralimbic cortex affects fear memory, researchers infused either the active L-allylglycine or the inactive D-allylglycine into this brain region in rats. nih.gov The D-allylglycine control group exhibited normal contextual fear conditioning, as evidenced by an increase in their baseline startle magnitude when placed back in the fear-associated context. nih.govresearchgate.net In contrast, the L-allylglycine-treated rats did not show this increase, indicating reduced contextual fear. nih.govresearchgate.net This use of D-allylglycine as a control was essential to conclude that the observed effects were due to the specific inhibition of GABA synthesis by L-allylglycine and not due to the infusion procedure itself. nih.gov
Table 2: D-Allylglycine in Contextual Fear Conditioning Research
| Brain Region Studied | Experimental Group | Outcome Measure | Finding | Citation |
|---|---|---|---|---|
| Infralimbic Cortex | D-Allylglycine (Control) | Baseline Startle Magnitude | Increased startle in the fearful context, indicating normal fear conditioning. | nih.govresearchgate.net |
| Infralimbic Cortex | L-Allylglycine | Baseline Startle Magnitude | No significant increase in startle, indicating reduced contextual fear. | nih.govresearchgate.net |
Research on Anxiety-like Behavior
D-allylglycine is a cornerstone in animal model research on anxiety, where it serves as the inactive control for its anxiety-inducing L-isomer. nih.govscite.ai Studies have shown that chronic inhibition of GABA synthesis in brain regions like the bed nucleus of the stria terminalis (BNST) leads to an increase in anxiety-like behaviors. nih.gov
In a key study, rats were chronically infused with either L-allylglycine or D-allylglycine into the BNST. nih.gov The animals that received L-allylglycine displayed significantly more anxiety-like behavior, measured by reduced time spent in the open arms of an elevated plus maze and decreased duration of social interaction. nih.govscite.ai Crucially, the rats that received the inactive isomer, D-allylglycine, showed no such increase in anxiety-like behaviors. nih.govscite.ai This allowed researchers to definitively link the anxiety-like state to the reduction of GABAergic tone in the BNST. nih.gov Similarly, D-allylglycine has been used as a control in studies inducing panic-like states, confirming that a compromised GABAergic system is necessary for the observed responses. jneurosci.orgescholarship.orgnih.gov
Retinal Neuroscience Investigations
The inhibitory neurotransmitter GABA plays a crucial role in processing visual information within the intricate neural circuits of the retina. core.ac.ukresearchgate.netf1000research.com Allylglycine is used in retinal neuroscience to pharmacologically deplete endogenous GABA, allowing researchers to study the functional consequences of removing this inhibitory signaling. core.ac.uknih.gov
By applying allylglycine to the retina in vitro, scientists can gradually reduce GABA levels over several hours. core.ac.ukf1000research.com This technique has been used to compare the effects of slow GABA depletion with the acute effects of blocking all GABAergic receptors simultaneously. core.ac.ukf1000research.com Such studies have revealed that depleting retinal GABA with allylglycine can induce changes in contrast sensitivity. researchgate.netnih.gov These experiments help to elucidate the specific roles of GABA in shaping the receptive fields of retinal ganglion cells (RGCs) and influencing how these output neurons of the eye respond to light. core.ac.ukf1000research.com While these studies often use the non-specific "allylglycine," the use of D-allylglycine as a control in other neurobiological fields highlights its potential value in future retinal studies to ensure effects are specifically due to GABA depletion.
GABA Depletion in Retina
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the vertebrate central nervous system, including the retina, where it plays a crucial role in shaping the responses of retinal neurons to light. frontiersin.orgmhanational.orgclevelandclinic.org The synthesis of GABA is catalyzed by the enzyme glutamic acid decarboxylase (GAD), which converts glutamate into GABA. f1000research.commdpi.complos.org D-Allylglycine is utilized in neurobiological research as a tool to study the function of the GABAergic system through its action as an inhibitor of GAD. f1000research.com
D-Allylglycine, a derivative of the amino acid glycine, functions as a nonspecific inhibitor of both mature isoforms of GAD, GAD65 and GAD67. f1000research.com By blocking this enzyme, D-Allylglycine prevents the synthesis of new GABA molecules. Prolonged in vitro application of D-Allylglycine to retinal tissue results in the progressive, time-dependent depletion of the endogenous GABA pool. f1000research.com This method provides a distinct experimental advantage over the acute pharmacological blockade of GABA receptors (e.g., using antagonists like bicuculline), as it allows researchers to study the effects of a gradual loss of GABAergic transmission, potentially mimicking certain pathological or developmental states. f1000research.com This technique has been applied in studies on adult mouse and developing turtle retinas to investigate the long-term role of GABA in retinal circuitry and development. f1000research.com
Table 1: Experimental Use of D-Allylglycine for Retinal GABA Depletion
| Parameter | Description |
|---|---|
| Compound | D-Allylglycine |
| Mechanism of Action | Nonspecific inhibitor of Glutamic Acid Decarboxylase (GAD65 & GAD67). f1000research.com |
| Experimental Effect | Prevents GABA synthesis, leading to gradual depletion of endogenous GABA. f1000research.com |
| Application | Applied in vitro to isolated retinal preparations over several hours. f1000research.com |
| Research Goal | To investigate the functional role of GABAergic inhibition by observing the effects of its removal. f1000research.com |
| Comparison Model | Effects are often compared with those of acute GABA receptor antagonists (e.g., Bicuculline). f1000research.com |
Effects on Retinal Ganglion Cell Responses to Light
Retinal ganglion cells (RGCs) are the output neurons of the retina, transmitting processed visual information to the brain via the optic nerve. researchgate.net The complex response properties of RGCs, such as their receptive fields, are critically shaped by inhibitory inputs from amacrine cells, a significant portion of which are GABAergic. frontiersin.orgnih.gov The receptive field of an RGC defines the specific region of the visual field that can elicit a response in that neuron.
Research utilizing D-Allylglycine to deplete retinal GABA has provided insights into how GABAergic inhibition contributes to the spatial processing of visual information by RGCs. In studies on the adult mouse retina, the gradual depletion of GABA was found to significantly alter the receptive fields of RGCs. f1000research.comfrontiersin.org Specifically, receptive field mapping using white noise stimuli revealed a significant increase in the diameter of RGC receptive fields following GABA depletion. frontiersin.org This expansion suggests a loss of the inhibitory surround, a key component of the center-surround receptive field organization, which is crucial for edge detection and contrast enhancement. The inhibitory signals normally mediated by GABA serve to sharpen the spatial tuning of RGCs by suppressing responses to stimuli outside the receptive field center. biorxiv.org
The pharmacological depletion of retinal GABA with allylglycine has also been demonstrated to induce changes in contrast sensitivity. frontiersin.org These findings underscore the fundamental role of tonic and phasic GABAergic inhibition in maintaining the fidelity of visual processing in the retina. By removing this inhibitory influence, D-Allylglycine allows researchers to unmask the underlying excitatory circuits and better understand how GABA contributes to the complex computations performed by retinal ganglion cells in response to light.
Table 2: Reported Effects of D-Allylglycine-Induced GABA Depletion on Retinal Ganglion Cells
| Affected Parameter | Observation | Implication | Source |
|---|---|---|---|
| Receptive Field Diameter | Significant increase | Loss of inhibitory surround, reduced spatial tuning. | frontiersin.org |
| Contrast Sensitivity | Induces changes | GABAergic circuits are involved in processing visual contrast. | frontiersin.org |
| Dendritic Arbor (Developing RGCs) | Causes the entire dendritic tree to shrink | GABA plays a role in stabilizing and maturing dendritic structures. | f1000research.com |
Pharmacological Research and Drug Development Using D Allylglycine
Design and Synthesis of Novel Pharmaceutical Compounds
D-Allylglycine is utilized in the organic synthesis of complex molecules, contributing to the development of new drugs with improved characteristics. sigmaaldrich.com Its incorporation into peptide chains allows for the creation of novel structures with tailored pharmacological profiles.
Development of New Therapeutic Approaches
The use of D-allylglycine and its derivatives is a key strategy in the development of novel therapeutic agents. netascientific.comchemimpex.com Researchers are exploring its potential in creating new treatments for a range of conditions, including neurological disorders and tuberculosis. netascientific.comucl.ac.uk By serving as a precursor in the synthesis of various pharmaceuticals, it aids in the creation of compounds that can modulate biological pathways, potentially leading to more effective medications. netascientific.comchemimpex.com For instance, derivatives of D-allylglycine are being investigated for their capacity to modulate neurotransmitter systems, which could pave the way for advancements in treating neurological conditions. netascientific.com
The development of peptide-based therapeutics is a significant area where D-allylglycine is making an impact. rsc.org Peptides are increasingly recognized as promising drug candidates due to their potential for high specificity and potency. nih.gov The incorporation of D-amino acids like D-allylglycine into peptide structures is a strategy to enhance their stability and resistance to degradation by enzymes in the body, which is a major challenge for traditional L-peptide therapeutics. nih.govmdpi.com
Targeting Specific Biological Pathways
A primary focus of using D-allylglycine in drug design is to create compounds that target specific biological pathways. netascientific.comchemimpex.com This targeted approach is fundamental to modern drug discovery, aiming to maximize therapeutic effects while minimizing off-target side effects. ijnrd.org The unique structure of D-allylglycine allows for the synthesis of molecules designed to interact with specific receptors or enzymes. chemimpex.comchemimpex.com For example, its derivatives are used to design inhibitors and modulators that can influence particular biological processes, aiding in the creation of more precise medications. netascientific.com This is particularly relevant in the development of treatments for conditions where specific molecular targets have been identified, such as in certain cancers and neurological disorders. chemimpex.commdpi.com
Enhancement of Drug Efficacy and Selectivity
The incorporation of D-allylglycine into drug candidates can lead to enhanced efficacy and selectivity. netascientific.comsigmaaldrich.com By introducing conformational constraints, as seen in cyclic peptides, the molecule can be locked into a bioactive shape that binds more effectively and selectively to its target. nih.gov This can lead to a more potent therapeutic effect.
The use of D-amino acids, in general, can improve the pharmacokinetic profile of peptide drugs, leading to longer half-lives and better in vivo stability. mdpi.com This enhanced stability means the drug can remain active in the body for longer, potentially leading to improved therapeutic outcomes. nih.gov In the context of opioid peptides, substituting D-allylglycine at specific positions has been shown to influence the affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.govscispace.com For example, while a D-amino acid substitution in dynorphin (B1627789) A analogs can increase μ receptor affinity, careful placement of D-allylglycine can help retain high affinity for the target κ receptor. scispace.com This demonstrates how D-allylglycine can be used to fine-tune the pharmacological properties of a drug to achieve the desired therapeutic profile.
Development of Peptide-Based Therapeutics
D-Allylglycine plays a crucial role in the development of peptide-based therapeutics, a field that aims to harness the therapeutic potential of peptides. netascientific.com Its application is particularly notable in the synthesis of cyclic peptides, which often exhibit improved stability and receptor selectivity compared to their linear counterparts. nih.gov
Cyclic Opioid Peptide Agonists and Antagonists
A significant application of D-allylglycine is in the synthesis of cyclic opioid peptide agonists and antagonists. sigmaaldrich.comsigmaaldrich.com These compounds are designed to interact with opioid receptors in the body, which are involved in pain perception and other physiological processes. By creating cyclic analogs of endogenous opioid peptides like enkephalin and dynorphin, researchers can develop new pain management therapies with potentially fewer side effects than traditional opioids. nih.govnih.gov
D-allylglycine is incorporated into the peptide sequence at specific positions. nih.gov The allyl side chains of two D-allylglycine residues (or one D-allylglycine and another suitable amino acid) can then be chemically linked to form a cyclic structure. nih.govnih.gov This cyclization restricts the conformational flexibility of the peptide, which can lead to increased potency and selectivity for specific opioid receptor subtypes. nih.gov For example, cyclic analogs of dynorphin A, an endogenous κ opioid receptor ligand, have been synthesized using D-allylglycine to create more stable and potent compounds. nih.govscispace.com
The stereochemistry of the D-allylglycine residue is crucial. The κ opioid receptor is more tolerant of a D-amino acid at certain positions compared to μ and δ receptors, allowing for the design of κ-selective ligands. nih.govscispace.com Research has shown that cyclic opioid peptides containing D-allylglycine can act as potent agonists (activators) or antagonists (blockers) at μ and δ opioid receptors. nih.govnih.govacs.org
| Peptide Type | D-Allylglycine Position | Resulting Activity |
| Enkephalin Analog | Position 2 and 5 | High μ and δ opioid agonist potency. nih.govacs.org |
| Dermorphin-related Tetrapeptide | Position 2 and 4 | Potent activity at μ and δ opioid receptors. nih.govscispace.com |
| Dynorphin A Analog | Position 2 and 5 | High affinity for κ, μ, and δ receptors. nih.govscispace.com |
Ring-Closing Metathesis for Constrained Peptides
The key chemical reaction used to cyclize peptides containing D-allylglycine is called ring-closing metathesis (RCM). nih.govnih.gov RCM is a powerful tool in organic synthesis that forms a carbon-carbon double bond between the two allyl groups, effectively "stapling" the peptide into a cyclic conformation. orgsyn.orgacs.org This method has been successfully applied to the synthesis of a wide range of cyclic peptides, including those with therapeutic potential. acs.orgcore.ac.uk
The synthesis is typically performed on a solid support, where the linear peptide containing D-allylglycine is first assembled. nih.govnih.gov A ruthenium-based catalyst, such as Grubbs' catalyst, is then used to initiate the RCM reaction, leading to the formation of the cyclic peptide. nih.govnih.gov An advantage of RCM is that it can produce both cis and trans isomers of the double bond in the cyclic bridge, which can often be separated and studied individually. nih.govscispace.com This allows researchers to investigate how the geometry of the cyclic structure affects the biological activity of the peptide. nih.gov The resulting carbon-carbon bond is also more stable than other linkages like disulfide or amide bonds. scispace.com
The use of RCM with D-allylglycine has enabled the creation of conformationally constrained peptides with enhanced properties, opening up new avenues for the development of novel peptide-based drugs. orgsyn.orgcore.ac.uk
Design of Dynorphin A Analogues
Dynorphin A (Dyn A) is an endogenous opioid peptide that preferentially binds to the kappa (κ) opioid receptor. nih.gov To enhance its stability and investigate its bioactive conformation, researchers have synthesized cyclic analogues of Dyn A-(1-11)NH2 using D-allylglycine. nih.govnih.gov The strategy involves incorporating D-allylglycine and L-allylglycine at specific positions within the peptide sequence and then using ring-closing metathesis (RCM) to form a covalent bridge between their side chains. nih.gov
In one study, D-allylglycine was introduced at position 2, and L-allylglycine at position 5 of Dyn A-(1-11)NH2. nih.gov The resulting cyclic analogues, after RCM, were obtained in good yields and as separable cis and trans isomers. nih.gov This approach allows for a detailed examination of how the geometry of the linkage affects biological activity, a comparison not possible with traditional cyclization methods like lactamization. nih.gov
The pharmacological evaluation of these cyclic Dyn A analogues revealed that most compounds retained high binding affinity for κ opioid receptors, with Ki values in the low nanomolar range (0.84-11 nM). nih.gov Furthermore, the configuration of the double bond (cis or trans) significantly influenced the opioid receptor affinities and agonist potency in some cases. nih.gov All tested peptides demonstrated full or nearly full agonist activity by inhibiting adenylyl cyclase. nih.gov These findings highlight the utility of D-allylglycine in creating conformationally restricted and potent Dyn A analogues. nih.gov
| Cyclic Dynorphin A Analogue | Position of D-Allylglycine | Receptor Binding Affinity (Ki, nM) for κ-opioid receptor | Reference |
| c[D-AllGly², L-AllGly⁵]Dyn A-(1-11)NH₂ (trans) | 2 | 1.8 ± 0.3 | nih.gov |
| c[D-AllGly², L-AllGly⁵]Dyn A-(1-11)NH₂ (cis) | 2 | 3.5 ± 0.6 | nih.gov |
Macrocyclic Dipeptide Beta-Turn Mimics
D-allylglycine is a key component in the synthesis of macrocyclic dipeptide lactams, which serve as mimics of β-turns in peptides. acs.org β-turns are crucial secondary structures that mediate biological recognition and activity. A systematic approach has been developed for the synthesis of 8-, 9-, and 10-membered macrocyclic dipeptide lactams using enantiomerically pure allyl- and homoallyl-glycine building blocks, including D-allylglycine. acs.org The synthesis involves peptide coupling followed by ring-closing metathesis (RCM). acs.org These macrocyclic structures can then be further modified to create more complex peptidomimetics. acs.orgorgsyn.org
Azabicyclo[X.Y.0]alkanone Amino Acids
Macrocyclic dipeptide mimics derived from D-allylglycine serve as precursors for the synthesis of azabicyclo[X.Y.0]alkanone amino acids. orgsyn.orgresearchgate.net These bicyclic structures are constrained dipeptide mimics that can enhance the pharmacokinetic properties of peptide-based drugs while maintaining high efficacy. bac-lac.gc.ca The synthesis often involves a transannular cyclization route from the macrocyclic lactams. wdlubellgroup.com This methodology allows for the creation of diverse bicyclic scaffolds for structure-activity relationship studies in drug discovery. bac-lac.gc.caacs.org
Anti-Bacterial Cyclic Peptides
D-allylglycine has been incorporated into cyclic peptides to explore their potential as anti-bacterial agents. orgsyn.org In one study, a series of cyclic tripeptides were synthesized using D- and L-allylglycine residues for subsequent ring-closing metathesis. uow.edu.au The anti-bacterial activity of these compounds was tested against Staphylococcus aureus. While the cyclic peptides themselves showed modest activity, the modular synthesis approach allowed for rapid generation of analogues to probe structure-activity relationships. uow.edu.au
Another approach involves the synthesis of chirality-controlled α-peptide polymers using D-allylglycine N-carboxy anhydrides. nih.govresearchgate.net A D-polypeptide (D-PP) composed of D-allylglycine adopted a stable helical structure and exhibited enhanced antibacterial and antibiotic potentiation activities against multidrug-resistant Gram-negative pathogens. nih.govresearchgate.net This helical conformation was found to facilitate greater interaction with bacterial membranes. nih.gov The D-PP was able to amplify the efficacy of various classes of antibiotics by 2- to 256-fold. nih.govresearchgate.net
| Peptide/Polymer | Composition | Target Organism | Key Finding | Reference |
| Cyclic tripeptides | Tyrosine-based with D/L-allylglycine | Staphylococcus aureus | Modest anti-bacterial activity, but a useful synthetic route. uow.edu.au | uow.edu.au |
| D-polypeptide (D-PP) | Polymer of D-allylglycine | Gram-negative pathogens | Adopts a helical structure, enhances antibiotic efficacy significantly. nih.gov | nih.gov |
Receptor Interaction Studies
The unique structural features of D-allylglycine make it a valuable tool for studying receptor interactions. chemimpex.com Its incorporation into peptides and other molecules allows for the investigation of binding requirements and the development of receptor-selective ligands.
Investigating Receptor Interactions
The use of D-allylglycine in the design of cyclic peptides, such as the Dynorphin A analogues, provides a method to probe the conformational requirements for receptor binding and activation. nih.gov By creating a library of constrained peptides with varying linker geometries (cis and trans isomers), researchers can map the topology of the peptide-receptor interaction. nih.gov The ability to separate and individually test these isomers offers a distinct advantage in understanding the structure-activity relationships at a molecular level. nih.gov
Development of Competitive Antagonists for NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a specific type of ionotropic glutamate (B1630785) receptor that plays a crucial role in mediating fast excitatory neurotransmission in the mammalian brain. nih.gov The activation of NMDA receptors is fundamental for synaptic plasticity, learning, and memory. nih.govwikipedia.org However, overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurological disorders and diseases. nih.gov This has driven significant research into the development of NMDA receptor antagonists to down-regulate overactive receptors and protect neurons. nih.govwikipedia.org
NMDA receptor antagonists are classified into several categories based on their mechanism of action. wikipedia.org Competitive antagonists function by binding to the same site as the neurotransmitter L-glutamate on the GluN2 subunit of the receptor, thereby preventing its activation. nih.gov The discovery of these antagonists was pivotal in confirming the existence of distinct glutamate receptor subtypes. nih.govnih.gov
The development of competitive NMDA receptor antagonists has heavily relied on structure-activity relationship studies of amino acid derivatives. Early research identified that specific modifications to the structure of amino acids could yield potent and selective antagonist activity. nih.gov For instance, the (R) isomer of α-aminoadipate was found to inhibit NMDA-induced responses. nih.gov A significant breakthrough was the replacement of the carboxy group with a phosphonate (B1237965) group, leading to the creation of highly potent and specific competitive antagonists like D-(−)-2-Amino-5-phosphonopentanoic acid (D-AP5). nih.govnih.gov
D-Allylglycine, as an unnatural amino acid, serves as a valuable chiral building block in the synthesis of complex molecules for pharmaceutical development. chemimpex.com Its derivatives are explored in neuroscience for their potential to modulate neurotransmitter systems. netascientific.com The unique allyl group offers a site for further chemical modification, allowing for the design of novel amino acid analogs. This makes it a relevant scaffold in the synthesis of compounds targeting neurotransmitter systems, including the development of peptidomimetics and other molecules designed to interact with receptors like the NMDA receptor. chemimpex.comnetascientific.com The goal of such synthetic efforts is to create molecules with improved pharmacological properties, including enhanced stability and receptor affinity. netascientific.comnetascientific.com
Below is a table of key competitive antagonists and their characteristics:
| Antagonist | Target Site | Mechanism | Significance |
| D-(−)-2-Amino-5-phosphonopentanoic acid (D-AP5) | Glutamate site on GluN2 | Competitive | A foundational tool in NMDA receptor research, specifically inhibiting NMDA-induced currents. nih.govnih.gov |
| D-α-aminoadipate | Glutamate site on GluN2 | Competitive | One of the first antagonists shown to specifically inhibit NMDA-induced currents. nih.gov |
| 1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA) | Glutamate site on GluN2 | Competitive | Exhibits subtype specificity, preferentially inhibiting GluN2C/GluN2D-containing NMDA receptors. nih.gov |
Antagonism of Glycoprotein (B1211001) IIb/IIIa Receptor
The glycoprotein IIb/IIIa (GP IIb/IIIa) receptor is an integrin found on the surface of platelets. nih.gov It is the final common pathway for platelet aggregation, playing a critical role in thrombosis. nih.gov When activated, the GP IIb/IIIa receptor binds to fibrinogen, leading to the cross-linking of platelets and the formation of a thrombus. nih.gov Antagonism of this receptor is a key therapeutic strategy for preventing and treating acute coronary syndromes and complications arising from percutaneous coronary interventions. nih.govccjm.org
GP IIb/IIIa antagonists prevent platelet aggregation by blocking the binding of fibrinogen to the receptor. nih.gov These inhibitors include monoclonal antibodies (e.g., Abciximab) and small-molecule peptidomimetics or non-peptide molecules (e.g., Eptifibatide, Tirofiban). nih.govccjm.org
Research into novel GP IIb/IIIa antagonists involves the design and synthesis of peptidomimetics that can mimic the binding motifs of natural ligands but with improved stability and pharmacological profiles. D-Allylglycine can be incorporated as a structural component in the synthesis of such peptidomimetic macrocycles. google.com The inclusion of unnatural amino acids like D-Allylglycine can confer conformational constraints and introduce novel side-chain functionalities, which are important for optimizing the binding affinity and selectivity of the antagonist for the GP IIb/IIIa receptor. google.com
The development of orally active GP IIb/IIIa inhibitors has been a significant area of research, aiming to provide long-term antiplatelet therapy. nih.govscribd.com The design of these complex molecules often involves incorporating unique amino acid analogs to achieve the desired therapeutic effect. google.comscribd.com
| GP IIb/IIIa Inhibitor | Type | Administration |
| Abciximab | Monoclonal Antibody | Intravenous nih.gov |
| Eptifibatide | Peptide | Intravenous nih.gov |
| Tirofiban | Non-peptide | Intravenous nih.gov |
Drug Delivery Systems and Bioavailability Enhancement
The effectiveness of a therapeutic agent is highly dependent on its ability to reach the target site in the body in sufficient concentrations, a property defined by its bioavailability. seranovo.com Many drug candidates, particularly those that are poorly soluble in water or are susceptible to degradation, face significant challenges with oral bioavailability. nih.govrjpdft.com Compounds derived from D-Allylglycine, especially when incorporated into larger peptides or complex molecules, may exhibit such characteristics. netascientific.comkaust.edu.sa Consequently, advanced drug delivery systems are crucial for enhancing their therapeutic potential.
Self-microemulsifying drug delivery systems (SMEDDS) represent one such advanced approach. wikipedia.org These are isotropic mixtures of an oil, a surfactant, a cosurfactant, and a drug substance that spontaneously form a fine oil-in-water microemulsion when introduced into aqueous phases under gentle agitation. nih.govwikipedia.org For lipophilic drugs, SMEDDS can improve solubility and absorption, potentially bypassing the hepatic first-pass metabolism via lymphatic uptake, thereby increasing oral bioavailability. nih.govwikipedia.org
Other lipid-based formulations and vesicular systems are also employed to enhance the delivery of drugs with poor bioavailability. seranovo.comrjpdft.com These include:
Liposomes: Vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs. rjpdft.com
Nanosuspensions: Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. Reducing particle size increases the surface area, which can lead to enhanced dissolution rate and bioavailability. seranovo.comrjpdft.com
These delivery systems are designed to overcome hurdles such as enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal wall. seranovo.comrjpdft.com For peptide-based therapeutics, which can be synthesized using building blocks like D-Allylglycine, these systems can protect the peptide from degradation and facilitate its transport into the bloodstream. kaust.edu.sa
| Delivery System | Description | Mechanism for Bioavailability Enhancement |
| SMEDDS | Isotropic mixtures of oil, surfactant, and cosurfactant. wikipedia.org | Forms a microemulsion in the GI tract, increasing drug solubilization and absorption. nih.gov |
| Liposomes | Spherical vesicles with a lipid bilayer. rjpdft.com | Encapsulates the drug, protecting it from degradation and aiding transport across membranes. |
| Nanosuspensions | Sub-micron colloidal dispersions of drug particles. rjpdft.com | Increases surface area-to-volume ratio, enhancing dissolution rate and solubility. seranovo.com |
Biotechnology and Materials Science Applications
Introduction of Non-Natural Amino Acids into Proteins In Vivo
The in vivo incorporation of non-natural amino acids (nnAAs) into proteins is a powerful technique to expand the chemical diversity and functionality of these essential biomacromolecules. researchgate.net Methods have been developed to effectively introduce nnAAs into proteins in living systems, overcoming previous limitations. google.com D-amino acids, once thought to be unnatural, are now known to have a wide range of physiological roles and are being exploited by synthetic biologists to create peptides and proteins with new or improved functions. frontiersin.org
Introducing D-allylglycine or other D-amino acids into a peptide or protein sequence can significantly alter its biological and physical properties. The rationale is that D-amino acids can induce specific conformational changes or enhance stability. For instance, substituting glycine (B1666218) residues that adopt conformations with a positive phi (Φ) angle with a D-amino acid like D-alanine has been shown to markedly increase protein stability without altering the native structure. nih.gov
In the field of peptide chemistry, D-allylglycine is used in the organic synthesis of cyclic opioid peptide agonists and antagonists. sigmaaldrich.comsigmaaldrich.com The replacement of cysteine residues with D-allylglycine, followed by ring-closing metathesis (RCM), provides a powerful method to generate cyclic peptides. nih.gov These constrained analogues often exhibit altered receptor affinity and potency. For example, cyclic dynorphin (B1627789) A analogues cyclized through D-allylglycine residues showed that the geometry of the resulting double bond (cis or trans) significantly influences the opioid receptor affinity and agonist potency. nih.gov This demonstrates how the introduction of D-allylglycine can be used to fine-tune the pharmacological profile of bioactive peptides.
Table 1: Examples of Protein/Peptide Property Alteration via D-Amino Acid Substitution
| Original Residue(s) | Substituted D-Amino Acid | Protein/Peptide | Observed Change in Property | Reference(s) |
| Glycine-24 | D-Alanine | N-terminal domain of L9 (NTL9) | Increase in stability of 1.3 kcal mol-1 | nih.gov |
| Glycine-34 | D-Alanine | N-terminal domain of L9 (NTL9) | Increase in stability of 1.9 kcal mol-1 | nih.gov |
| D-Cys², D-Cys⁵ | D-Allylglycine², D-Allylglycine⁵ | Enkephalin Analogue | Created cyclic analogues with high activity at δ and μ opioid receptors | nih.gov |
| Gly², Leu⁵, Arg⁸ | D-Allylglycine², D-Allylglycine⁵, L-Allylglycine⁸ | Dynorphin A-(1-11)NH₂ | Created cyclic analogues with altered κ opioid receptor affinity and potency | nih.gov |
The allyl group of D-allylglycine serves as a reactive handle for post-translational modifications. By introducing amino acids with carbon-carbon double bonds, such as allylglycine derivatives, into proteins, it is possible to create new proteins that possess the characteristics of these double bonds. google.com This opens up avenues for a wide range of chemical conjugations.
The double bond can be functionalized through various chemical reactions. orgsyn.orgorgsyn.org For example, ring-closing metathesis (RCM) has been successfully used to cyclize peptides containing two allylglycine residues, creating a stable olefin bridge in place of a labile disulfide bond. nih.govnih.gov Furthermore, the alkene side-chains in polypeptides derived from allylglycine N-carboxyanhydride (NCA) monomers are available for efficient modification via reactions like thiol-ene additions, allowing for the conjugation of molecules such as sugars. acs.org This methodology allows for the synthesis of novel proteins and polypeptides with tailored structures and functions, such as modified stability, constrained conformations for enhanced bioactivity, or sites for bioconjugation.
Altering Protein Properties
Biosynthesis Applications
D-Allylglycine and its enantiomer serve as valuable chiral building blocks in the synthesis of complex molecules that are important in bacterial metabolic pathways.
D-allylglycine is a key starting material for the stereoselective synthesis of various diamino diacids, which are significant in bacterial biosynthesis. organic-chemistry.org A prominent example is meso-diaminopimelic acid (meso-DAP), an essential component for cross-linking the peptidoglycan cell wall in most Gram-negative bacteria. researchgate.net Since the biosynthetic pathway to DAP is absent in mammals, it is an attractive target for the development of new antibiotics. psu.edu
Synthetic routes have been developed that start from N-protected D-allylglycine to produce stereochemically pure and selectively protected forms of diaminopimelic acid. researchgate.netresearchgate.net One strategy involves the cross-coupling of a D-allylglycine derivative with a protected vinylglycine derivative using Grubbs' catalyst, followed by reduction, to form the DAP backbone. researchgate.net Another approach uses N-(tert-butyloxycarbonyl)-D-allylglycine and N-(benzyloxycarbonyl)-L-allylglycine, which are esterified and then cyclized via olefin metathesis to create a protected precursor to 2,7-diaminosuberic acid. researchgate.net
Table 2: Synthesis of Bacterial Biosynthesis Intermediates from Allylglycine
| Starting Material | Key Synthetic Step(s) | Synthesized Product | Reference(s) |
| N-(tert-butyloxycarbonyl)-D-allylglycine | Olefin metathesis with a protected L-vinylglycine precursor | Protected meso-diaminopimelic acid (meso-DAP) | researchgate.net |
| L-allylglycine | Base-mediated cyclization | L-tetrahydrodipicolinic acid | psu.edu |
| Allylglycine esters | Various chemical processes | L-tetrahydrodipicolinic acid | orgsyn.orgorgsyn.org |
Allylglycine is also a precursor in the stereospecific synthesis of L-tetrahydrodipicolinic acid (L-THDP). orgsyn.orgorgsyn.orgpsu.edu L-THDP is a crucial intermediate in the diaminopimelate (DAP) biosynthetic pathway in bacteria and higher plants, which ultimately leads to the production of L-lysine. psu.eduresearchgate.net The enzyme dihydrodipicolinate synthase catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate (B1213749) to form an unstable intermediate that cyclizes and dehydrates to yield L-THDP. gla.ac.uk
Role in Bacterial Biosynthesis (e.g., R,R′-diamino diacids)
Peptidoglycan Labeling of Live Bacteria
The bacterial cell wall is a unique structure containing peptidoglycan (PG), a polymer made of sugars and amino acids, including D-amino acids. This feature can be exploited for selective labeling of bacteria. Fluorescent D-amino acids (FDAAs) have been developed as powerful probes for imaging bacterial cell walls in living cells. rndsystems.com These probes are metabolically incorporated into the PG during its synthesis, allowing for real-time visualization of cell wall dynamics, growth, and division. acs.org
This labeling strategy relies on the tolerance of bacterial transpeptidases and other cell wall biosynthetic enzymes for unnatural D-amino acid substrates. acs.org Various FDAAs have been synthesized, offering a palette of colors for multicolor imaging experiments. rndsystems.comtocris.comrndsystems.com For example, HADA, a blue fluorescent D-alanine analogue, and RADA, an orange-red fluorescent D-amino acid, result in strong peripheral and septal labeling in diverse bacterial species without impacting their growth rates. tocris.com
While D-allylglycine itself is not fluorescent, its D-amino acid structure is the basis for this class of probes. Functionalized D-amino acids, such as those containing azide (B81097) or alkyne groups, can be incorporated into PG and subsequently labeled with a fluorescent reporter via click chemistry. acs.org The principle demonstrates that the D-amino acid core is the key element for metabolic incorporation, making D-allylglycine a relevant parent compound to this important class of chemical biology tools.
Table 3: Examples of Fluorescent D-Amino Acid Probes for Peptidoglycan Labeling
| Probe Name | Color/Fluorophore | Excitation/Emission (nm) | Application | Reference(s) |
| HADA | Blue | ~405 / 450 | In situ labeling of peptidoglycan in diverse live bacteria | rndsystems.com |
| RADA (TADA) | Orange-Red / TAMRA | ~554 / 580 | Labeling peptidoglycans in live bacteria; suitable for prolonged exposure | tocris.com |
| NADA-green | Green | ~450 / 555 | Labeling peptidoglycans in diverse live bacteria | rndsystems.com |
| Alkyne-D-alanine (alkDala) | N/A (requires click chemistry) | N/A | Metabolic labeling of PG in vitro and in vivo | acs.org |
Covalent Installation of Alkene Functional Groups at Peptidoglycan
Peptidoglycan (PG) is a critical component of the bacterial cell wall, composed of glycan strands cross-linked by short peptides. nih.gov The incorporation of unnatural D-amino acids, such as derivatives of D-alanine, into PG has become a powerful method for studying its dynamics. nih.govacs.org D-Allylglycine can be metabolically incorporated into the PG of various bacterial species. This process introduces an alkene functional group into the cell wall structure. This "chemical handle" allows for subsequent covalent modification through bioorthogonal reactions, providing a platform to probe PG synthesis and maturation in living organisms. nih.govacs.org The ability to specifically label nascent PG offers unprecedented spatial and temporal resolution of cell wall dynamics, both in vitro and during infection. nih.gov
Use in Live Cell Imaging with Tetrazine Ligation
The alkene group of D-Allylglycine is a key reactant in tetrazine ligation, a type of bioorthogonal "click chemistry" reaction. numberanalytics.comnumberanalytics.com This reaction involves the rapid and selective coupling of a tetrazine molecule with a strained alkene, such as the one present in D-Allylglycine. numberanalytics.comchomixbio.com When a fluorescently-labeled tetrazine is used, this ligation results in the covalent attachment of a fluorescent probe to the D-Allylglycine-modified molecule. nih.gov
This technique has been successfully applied in live-cell imaging. numberanalytics.comnumberanalytics.com For instance, after D-Allylglycine is incorporated into bacterial peptidoglycan, a fluorescent tetrazine dye can be introduced. The subsequent ligation reaction allows for the visualization of the bacterial cell wall, enabling researchers to track its synthesis and remodeling in real-time within a living host. nih.govgoogle.com This method is highly specific and does not interfere with native biological processes, making it a powerful tool for studying bacterial pathogenesis and for the development of new diagnostic strategies. numberanalytics.comchomixbio.com
D-Amino Acid Recruitment Therapy (DART) Strategy
The incorporation of D-amino acids into therapeutic peptides is a known strategy to enhance their stability and biological activity. nih.gov While specific research on a "D-Amino Acid Recruitment Therapy (DART)" strategy directly involving D-Allylglycine is not extensively detailed in the provided search results, the therapeutic potential of D-amino acids is well-established. nih.govresearchgate.net D-amino acids play various roles in organisms and have been investigated for treating neurological diseases, inhibiting biofilm formation, and even in cancer therapy. nih.govresearchgate.net The general principle of using D-amino acids in therapeutic contexts suggests that incorporating a functionalized D-amino acid like D-Allylglycine could offer a route to targeted drug delivery or the creation of more robust therapeutic agents.
Polymer Synthesis and Antimicrobial Applications
The unique properties of D-Allylglycine also extend to the field of polymer chemistry, where it serves as a building block for novel antimicrobial materials.
Chirality-Controlled Alpha-Peptide Polymers from Allylglycine N-Carboxy Anhydrides
Researchers have synthesized chirality-controlled α-peptide polymers using the N-carboxy anhydride (B1165640) (NCA) of D-allylglycine. nih.govnih.govbiorxiv.org This process, known as ring-opening polymerization (ROP), allows for the creation of polypeptides with a defined stereochemistry. nih.govbiorxiv.org Specifically, polymers made exclusively from D-allylglycine NCA (D-PP) have been compared to those made from a racemic mixture of D- and L-allylglycine NCA (DL-PP). nih.govnih.govbiorxiv.org The chirality of the monomer units has a profound impact on the secondary structure of the resulting polymer. nih.govbiorxiv.org
Post-Polymerization Modification via Thiol-Ene Click Chemistry
Following the initial polymerization, the pendant allyl groups on the poly(allylglycine) backbone serve as reactive sites for post-polymerization modification. nih.govnih.gov A highly efficient method for this is the thiol-ene "click" reaction. researchgate.netnsf.govrsc.org This reaction involves the radical-initiated addition of a thiol compound across the alkene of the allyl group. researchgate.net This versatile approach allows for the attachment of various functional groups to the polymer backbone, tailoring its properties for specific applications. nih.govnih.gov For example, primary ammonium (B1175870) groups have been installed to create cationic polymers that mimic the structure of natural antimicrobial peptides (AMPs). nih.gov
Impact of Helical Structure on Antibacterial and Antibiotic Potentiation
A key finding from the study of these D-allylglycine-based polymers is the critical role of their secondary structure in their antimicrobial activity. nih.govnih.gov The polymer synthesized from pure D-allylglycine (D-PP) adopts a stable helical structure, whereas the racemic polymer (DL-PP) exists as a random coil. nih.govnih.govresearchgate.net This defined helical structure significantly enhances the antibacterial properties of D-PP compared to its non-helical counterpart. nih.govbiorxiv.org
The helical D-PP exhibits stronger interactions with bacterial membranes, leading to improved antibacterial efficacy. nih.govresearchgate.net Furthermore, this polymer demonstrates a remarkable ability to potentiate the effects of conventional antibiotics. nih.govnih.gov It can amplify the efficacy of various classes of antibiotics against multidrug-resistant Gram-negative bacteria by 2- to 256-fold. nih.govresearchgate.netresearchgate.net This synergistic effect is attributed to the helical polymer's ability to disrupt the bacterial membrane, increasing its permeability to the antibiotics. nih.gov These findings highlight the importance of controlled polymer architecture in designing new agents to combat antibiotic resistance. nih.govresearchgate.net
Table 1: Antibiotic Potentiation by D-PP against A. baumannii
| Antibiotic | Original MIC (μg/mL) | MIC with 8 μg/mL D-PP (μg/mL) | Fold Potentiation |
|---|---|---|---|
| Fusidic Acid | 128 | 1 | 128 |
Data sourced from a study on chirality-controlled α-peptide polymers. nih.gov
Efficacy against Multidrug-Resistant Gram-Negative Pathogensnih.govresearchgate.net
Research into synthetic mimics of antimicrobial peptides (AMPs) has identified polymers derived from D-Allylglycine as potent agents for combating multidrug-resistant (MDR) Gram-negative bacteria. nih.govresearchgate.net Specifically, a helical peptide polymer synthesized from D-allylglycine N-carboxy anhydride, referred to as D-PP, has demonstrated significant efficacy. researchgate.netplymouth.ac.uk This polymer has been shown to potentiate, or enhance the effectiveness of, a wide range of conventional antibiotics that are often ineffective against such pathogens. nih.govresearchgate.net
The potentiation effect is substantial, with studies showing that D-PP can amplify antibiotic efficacy by a factor of 2 to 256. researchgate.netplymouth.ac.ukresearchgate.net This revitalization of antibiotic activity has been observed across several classes, including tetracyclines, macrolides, cephalosporins, and monobactams. nih.govresearchgate.net A key mechanism behind this is the interaction of the helical D-PP with the bacterial membrane, which increases its permeability. nih.gov This disruption of the outer membrane allows antibiotics that are normally blocked or expelled to enter the bacterial cell and reach their targets. nih.govmdpi.com
For instance, in the case of MDR Acinetobacter baumannii, which is typically resistant to fusidic acid, the addition of D-PP at a concentration of 8 µg/mL reduced the minimum inhibitory concentration (MIC) of the antibiotic from 128 µg/mL to just 1 µg/mL. nih.gov This represents a 128-fold increase in the antibiotic's potency. nih.gov Similar synergistic effects have been noted against other critical Gram-negative pathogens. researchgate.netfrontiersin.org
Table 1: Enhanced Efficacy of Antibiotics with D-PP against MDR Gram-Negative Pathogens
| Pathogen | Antibiotic | Potentiation Factor with D-PP |
| Acinetobacter baumannii (MDR) | Fusidic Acid | 128-fold |
| Acinetobacter baumannii (MDR) | Aztreonam | 32-fold |
| Pseudomonas strains | Fusidic Acid | 64 to 128-fold |
| Klebsiella pneumoniae | Fusidic Acid | 8-fold higher than non-helical polymer |
| Klebsiella species | Doxycycline (B596269) | Synergistic Effect |
| Acinetobacter species | Doxycycline | Additive Effect |
| Escherichia species | Doxycycline | Synergistic Effect |
Eradication of Dormant Bacterial Populations and Biofilm Disruptionnih.gov
A significant challenge in treating chronic bacterial infections is the presence of dormant persister cells and the formation of biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier against antibiotics. nih.govnih.govfrontiersin.org D-Allylglycine-derived polymers, particularly in combination with traditional antibiotics, have shown remarkable efficacy in tackling these persistent bacterial forms. nih.govresearchgate.net
The combination of the D-PP helical polymer with antibiotics has been found to effectively eradicate dormant bacterial populations that would otherwise survive antibiotic treatment. nih.govplymouth.ac.uk These persister cells are a major cause of recurring infections. mdpi.comnih.govreactgroup.org Furthermore, these combinations are effective at disrupting established biofilms. nih.govfrontiersin.org The mechanism involves the D-PP polymer destabilizing the biofilm's protective matrix, allowing the antibiotic to penetrate and kill the embedded bacteria. nih.govnih.gov
In a model study using mature biofilms of Pseudomonas aeruginosa, a combination of D-PP (at 16 µg/mL) and the antibiotic rifampicin (B610482) (at 4 µg/mL) resulted in a 94% reduction in the number of bacteria within the biofilm. nih.gov This demonstrates a potent disruptive capability that is not seen with either the polymer or the antibiotic alone. nih.govresearchgate.net The ability to break down the biofilm structure and eliminate the persister cells within is a critical step toward resolving chronic and resilient infections. nih.govnih.gov
Table 2: Biofilm and Dormant Cell Eradication by D-PP Combinations
| Target | Pathogen | Treatment | Result |
| Mature Biofilm | Pseudomonas aeruginosa | D-PP (16 µg/mL) + Rifampicin (4 µg/mL) | 94% reduction in biofilm-embedded bacteria |
| Dormant Populations | Various MDR Gram-negative bacteria | D-PP + Antibiotic Combination | Eradication of dormant cells |
Reduced Emergence of Resistant Strainsresearchgate.net
The development of antibiotic resistance is a major global health threat, often accelerated by the use of antibiotics that allows for the selection and proliferation of resistant mutants. healthdata.org A promising aspect of using D-Allylglycine-derived polymers is their potential to slow down this process. nih.govresearchgate.net Studies have indicated that combining the D-PP polymer with conventional antibiotics leads to minimal development of antimicrobial resistance. nih.govplymouth.ac.uk
The rationale is that the polymer's membrane-disrupting mechanism of action is difficult for bacteria to develop resistance against, as it involves a physical interaction with the cell membrane rather than targeting a specific enzyme that can be easily mutated. researchgate.nethealthdata.org When used in combination, the polymer and the antibiotic present a multi-pronged attack that is more difficult for bacteria to overcome simultaneously. nih.gov
In a multi-passage resistance study, the MIC of doxycycline against MDR P. aeruginosa was monitored over 14 passages when used in combination with D-PP. nih.gov The results showed only a minimal 4-fold increase in the MIC, which later stabilized at a 2-fold increase. nih.gov In contrast, many antibiotics when used alone can see much more rapid and significant increases in resistance. This suggests that combination therapy with D-Allylglycine-based polymers could be a more sustainable strategy for the long-term use of existing antibiotics. nih.govresearchgate.net
Advanced Research Methodologies Utilizing D Allylglycine
Use as a Control Supplement in Comparative Studies (e.g., L-Allylglycine Research)
D-Allylglycine serves a critical role as a control substance in studies investigating the biological effects of its enantiomer, L-allylglycine. L-Allylglycine is known to inhibit glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. By depleting GABA levels, L-allylglycine can induce seizures and alter neural activity. D-Allylglycine, being the inactive enantiomer in this context, does not significantly inhibit GAD or affect GABA synthesis sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk. This pharmacological inactivity makes it an ideal comparator to isolate and confirm the specific actions of L-allylglycine.
Research has directly compared the effects of D- and L-allylglycine. For instance, studies have investigated their differential effects on regional cerebral gamma-aminobutyrate (B1235393) concentrations in rats, highlighting distinct impacts attributable to stereochemistry nih.gov. In studies examining fear conditioning and safety memory in rats, D-allylglycine has been employed as a control to the active L-allylglycine. These comparative studies have demonstrated that while L-allylglycine can facilitate conditioned safety memory and reduce contextual fear, the control D-allylglycine group exhibits different physiological responses, such as increased baseline startle in a fearful context and elevated corticosterone (B1669441) levels post-testing, suggesting the absence of L-allylglycine's specific modulatory effects nih.govresearchgate.netresearchgate.net.
Table 1: Comparative Effects in Fear Conditioning Studies
| Parameter | D-Allylglycine (Control) | L-Allylglycine (Active) | Reference(s) |
| Baseline Startle (Post-Test) | Increased | No significant increase | researchgate.net |
| Corticosterone Levels | Enhanced | Similar to baseline | researchgate.net |
Animal Models for Disease and Physiological Studies
D-Allylglycine, along with its racemic mixture (DL-allylglycine) and L-enantiomer, is extensively utilized in animal models to study epilepsy and related neurological conditions. By inhibiting GAD, allylglycine leads to a reduction in GABA levels, resulting in increased neuronal excitability and the induction of seizures. This proconvulsant activity makes it a valuable tool for inducing experimental seizures in rodents and other model organisms, allowing researchers to investigate anticonvulsant drug efficacy and the underlying mechanisms of epilepsy uni.lunih.govmedchemexpress.comresearchgate.netnih.govjst.go.jpnih.gov.
For example, in mice, a dose of 300 mg/kg of allylglycine has been shown to reliably induce recurrent clonic seizures, mirroring the effects of other known convulsants researchgate.net. Studies have also utilized D,L-allylglycine-induced seizures in rats to test the anticonvulsive properties of various compounds, such as flunarizine, comparing its spectrum of action to established antiepileptic drugs nih.gov. Furthermore, the allylglycine seizure model has been characterized across species, including mice and larval zebrafish, to assess the pharmacological responses and GABA depletion kinetics, demonstrating its utility in comparative translational research uni.lunih.gov.
Q & A
Q. What are the key structural characteristics of D-Allylglycine that influence its biological activity?
D-Allylglycine (C₅H₉NO₂) is a non-proteinogenic amino acid with a chiral center, where the D-stereoisomer exhibits distinct pharmacokinetic properties compared to the L-form. The allyl group (CH₂CH=CH₂) at the β-position confers reactivity, enabling interactions with enzymes like L-glutamate decarboxylase (GAD). Its stereochemistry impacts blood-brain barrier penetration, with the D-isomer requiring higher doses to induce convulsions due to slower transport .
Q. How can researchers synthesize and characterize D-Allylglycine in laboratory settings?
Synthesis typically involves asymmetric catalysis or enzymatic resolution of racemic mixtures. For example, Supporting Information from Remarkable Salt Effect on In-Mediated Allylation outlines a protocol using HPLC to isolate enantiomers and validate purity via ¹H/¹³C NMR spectroscopy . Characterization should include chiral column chromatography and mass spectrometry to confirm stereochemical identity and rule out contaminants.
Q. What is the role of D-Allylglycine in inhibiting L-glutamate decarboxylase (GAD), and how is this assayed experimentally?
D-Allylglycine acts as a suicide inhibitor of GAD, reducing γ-aminobutyric acid (GABA) synthesis. Researchers quantify inhibition using in vitro enzyme assays with brain homogenates, measuring residual GAD activity via spectrophotometric detection of CO₂ release. Pyridoxal phosphate supplementation can differentiate between irreversible (allylglycine) and reversible (e.g., 4-deoxypyridoxine) inhibition mechanisms .
Advanced Research Questions
Q. What experimental models are appropriate for studying the convulsive effects of D-Allylglycine, and how do species-specific responses impact data interpretation?
Murine models (mice, rats) are standard for dose-response studies (e.g., ED₅₀ determination), while non-human primates like Papio papio baboons are used to study photosensitive epilepsy. Differences in blood-brain barrier efficiency and metabolic pathways between species necessitate careful cross-model validation. For instance, D-Allylglycine-induced seizures in mice occur 44–240 minutes post-injection, whereas baboons show delayed cortical EEG abnormalities .
Q. How can researchers resolve contradictions in pharmacokinetic data related to D-Allylglycine's brain penetration and convulsive potency?
Discrepancies arise from variability in experimental conditions (e.g., administration route, dose calibration) and interspecies differences in transporter expression. To address this, use radiolabeled D-Allylglycine (e.g., ¹⁴C-tracers) to quantify brain uptake via autoradiography. Pair these with microdialysis to measure extracellular GABA levels, correlating inhibition kinetics with seizure latency .
Q. What enzymatic pathways are involved in the microbial degradation of D-Allylglycine, and how can genetic manipulation elucidate these mechanisms?
Pseudomonas putida strains with TOL plasmids metabolize D-Allylglycine via a pathway involving d-allylglycine dehydrogenase (membrane-bound) and TOL-encoded enzymes like 2-keto-4-pentenoic acid hydratase. Genetic knockout studies or plasmid curing (e.g., PaM3 strain) can isolate specific enzymatic steps. Conjugation experiments reintroducing TOL plasmids into cured strains restore degradation capacity, confirming plasmid dependency .
Q. How does stereoisomerism influence D-Allylglycine's interaction with microbial versus mammalian systems?
While mammals show stereoselective uptake (e.g., preferential L-isomer brain penetration), Pseudomonas mutants metabolize D-Allylglycine exclusively. This divergence arises from microbial enzymes like d-allylglycine dehydrogenase, which lack substrate flexibility. Comparative studies using chiral analogs (e.g., dl-cis-crotylglycine) reveal structural specificity in enzyme-substrate binding .
Methodological Considerations
- Handling Contradictions : Use multi-omics approaches (e.g., metabolomics, proteomics) to identify compensatory pathways in knockout models .
- Ethical Compliance : Adhere to institutional guidelines for in vivo seizure studies, including dose escalation protocols and EEG monitoring to minimize distress .
- Data Reproducibility : Publish full synthetic protocols (e.g., NMR spectra, HPLC conditions) in Supporting Information to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
